molecular formula C17H16ClN3O2 B564158 8-Hydroxy Amoxapine-d8

8-Hydroxy Amoxapine-d8

Numéro de catalogue: B564158
Poids moléculaire: 337.8 g/mol
Clé InChI: QDWNOKXUZTYVGO-YEBVBAJPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Hydroxy Amoxapine-d8, also known as this compound, is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWNOKXUZTYVGO-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 8-Hydroxy Amoxapine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Hydroxy Amoxapine-d8 (B563610), a deuterated active metabolite of the antidepressant drug Amoxapine. The strategic incorporation of deuterium (B1214612) can offer significant advantages in drug development by improving metabolic stability and pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed characterization methodologies, and expected analytical data for this stable isotope-labeled compound.

Introduction

Amoxapine, a dibenzoxazepine (B10770217) tricyclic antidepressant, is metabolized in vivo to several active metabolites, with 8-Hydroxy Amoxapine being one of the most significant.[1] The deuteration of drug molecules, a process of replacing hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in pharmaceutical research to enhance drug properties such as metabolic stability and half-life.[2][3] 8-Hydroxy Amoxapine-d8, with a chemical formula of C17H8D8ClN3O2, is the deuterated analog of 8-Hydroxy Amoxapine where the eight hydrogen atoms on the piperazine (B1678402) ring have been replaced by deuterium.[4] This guide details a feasible synthetic pathway and the analytical techniques required for its comprehensive characterization.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process commencing with the synthesis of the deuterated piperazine moiety, followed by its coupling to the dibenzoxazepine core, and concluding with the hydroxylation of the amoxapine-d8 intermediate.

Synthesis of Piperazine-d8

The synthesis of the deuterated piperazine ring is a critical first step. A common method involves the reduction of a suitable precursor with a deuterium source.

Experimental Protocol: Synthesis of Piperazine-d8

  • Reaction Setup: A solution of 1,4-ditosyl-2,3,5,6-tetraketomorpholine in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

  • Reduction: The solution is cooled to 0°C, and a solution of lithium aluminum deuteride (B1239839) (LiAlD4) in THF is added dropwise with stirring. The reaction is allowed to warm to room temperature and then refluxed for 12 hours.

  • Work-up: The reaction mixture is cooled, and excess LiAlD4 is quenched by the sequential addition of D2O, 15% sodium hydroxide (B78521) solution, and then more D2O.

  • Purification: The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation or crystallization to yield piperazine-d8.

Synthesis of Amoxapine-d8

The deuterated piperazine is then coupled with the dibenzoxazepine core structure.

Experimental Protocol: Synthesis of Amoxapine-d8

  • Reaction Setup: In a round-bottom flask, 2-chloro-11-oxo-10,11-dihydrodibenzo[b,f][2][5]oxazepine is dissolved in an appropriate solvent such as toluene.

  • Coupling Reaction: Piperazine-d8 and a suitable catalyst (e.g., a Lewis acid such as titanium tetrachloride) are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude Amoxapine-d8 is purified by column chromatography.

Hydroxylation of Amoxapine-d8 to this compound

The final step is the regioselective hydroxylation of the Amoxapine-d8 molecule at the 8-position of the aromatic ring. This can be achieved through a chemical or enzymatic process that mimics the in vivo metabolism.

Experimental Protocol: Hydroxylation of Amoxapine-d8

  • Reaction Setup: Amoxapine-d8 is dissolved in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.

  • Hydroxylation: A regioselective hydroxylating agent, such as a cytochrome P450 enzyme mimic (e.g., a manganese porphyrin complex with an oxygen donor like iodosylbenzene), is added to the solution. Alternatively, a microbial fermentation system known to express CYP2D6 could be employed.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature, and its progress is monitored by high-performance liquid chromatography (HPLC).

  • Purification: Once the reaction is complete, the product is extracted and purified using preparative HPLC to yield this compound.

Synthesis Workflow

G cluster_0 Synthesis of Piperazine-d8 cluster_1 Synthesis of Amoxapine-d8 cluster_2 Hydroxylation 1,4-ditosyl-2,3,5,6-tetraketomorpholine 1,4-ditosyl-2,3,5,6-tetraketomorpholine Piperazine-d8 Piperazine-d8 1,4-ditosyl-2,3,5,6-tetraketomorpholine->Piperazine-d8 LiAlD4, THF Amoxapine-d8 Amoxapine-d8 Piperazine-d8->Amoxapine-d8 2-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine 2-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine 2-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine->Amoxapine-d8 Piperazine-d8, Toluene, Catalyst This compound This compound Amoxapine-d8->this compound Hydroxylating Agent

Caption: Proposed synthetic pathway for this compound.

Characterization of this compound

A combination of spectroscopic techniques is essential for the comprehensive characterization and confirmation of the structure and isotopic purity of the synthesized this compound.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Data Acquisition: The analysis is performed in positive ion mode, and the mass spectrum is acquired over a relevant m/z range.

ParameterExpected Value for this compound
Chemical Formula C17H8D8ClN3O2
Monoisotopic Mass 337.1429 u
[M+H]+ 338.1507 m/z

Table 1: Expected Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position and extent of deuterium incorporation. Both ¹H NMR and ²H NMR are employed.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR: The ¹H NMR spectrum is acquired to observe the disappearance of signals corresponding to the protons on the piperazine ring.

  • ²H NMR: The ²H NMR spectrum is acquired to directly observe the signals of the deuterium atoms on the piperazine ring.

TechniqueExpected Observations for this compound
¹H NMR Absence of signals in the region corresponding to the piperazine ring protons (typically around 2.5-3.5 ppm). Signals for the aromatic and other non-deuterated protons will be present.
²H NMR Presence of a signal or signals in the region corresponding to the chemical shift of the piperazine ring deuterons.
¹³C NMR The carbon signals of the deuterated piperazine ring will show characteristic splitting patterns (e.g., triplets for -CD2- groups) due to C-D coupling.

Table 2: Expected NMR Spectroscopy Data for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~254 nm).

ParameterExpected Result
Purity ≥ 98%
Retention Time A single major peak corresponding to this compound.

Table 3: Expected HPLC Purity Data for this compound.

Characterization Workflow

G Synthesized this compound Synthesized this compound Mass Spectrometry Mass Spectrometry Synthesized this compound->Mass Spectrometry Confirms Molecular Weight NMR Spectroscopy NMR Spectroscopy Synthesized this compound->NMR Spectroscopy Confirms Deuterium Incorporation HPLC HPLC Synthesized this compound->HPLC Determines Purity HRMS (ESI-TOF/Orbitrap) HRMS (ESI-TOF/Orbitrap) Mass Spectrometry->HRMS (ESI-TOF/Orbitrap) ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR ²H NMR ²H NMR NMR Spectroscopy->²H NMR ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR Reverse-Phase C18 Reverse-Phase C18 HPLC->Reverse-Phase C18

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound represent a significant undertaking in the field of medicinal chemistry and drug metabolism studies. The proposed synthetic route provides a viable pathway for obtaining this deuterated metabolite, and the detailed characterization protocols ensure its structural integrity and isotopic purity. The availability of well-characterized this compound is invaluable for pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis and enabling a deeper understanding of the metabolic fate of Amoxapine. This technical guide serves as a foundational resource for researchers engaged in the development and analysis of deuterated pharmaceuticals.

References

A Technical Guide to the Physicochemical Properties of Deuterated Amoxapine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class, utilized in the treatment of major depressive disorder, including reactive and psychotic depression.[1][2][3] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506), and also exhibits dopamine (B1211576) receptor antagonism.[1][4] Like many pharmaceuticals, amoxapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form active metabolites, principally 7-hydroxy-amoxapine and 8-hydroxy-amoxapine.[2][5]

In modern medicinal chemistry, the strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, has emerged as a key strategy for optimizing drug pharmacokinetics.[6][7] This modification can significantly alter metabolic rates due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[8][9] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved metabolic stability, longer half-life, and a more favorable safety profile.[6][10]

This technical guide provides a comprehensive overview of the known physicochemical properties of amoxapine's primary metabolites and explores the anticipated effects of deuteration. Due to the proprietary nature of drug development, specific experimental data on deuterated amoxapine metabolites is not widely available in public literature. Therefore, this document synthesizes established principles of medicinal chemistry with available data on the non-deuterated parent compounds to provide a predictive framework for researchers.

Metabolic Pathways of Amoxapine

Amoxapine is almost completely absorbed and metabolized in the liver.[1][11] The primary metabolic pathway is aromatic hydroxylation, catalyzed by the CYP2D6 enzyme system, leading to the formation of two major active metabolites: 7-hydroxy-amoxapine and 8-hydroxy-amoxapine.[5][12] The 8-hydroxy metabolite is generally considered the major metabolite, with a significantly longer half-life than both the parent drug and the 7-hydroxy metabolite.[5][13]

Amoxapine Amoxapine Enzyme CYP2D6 (Hepatic Metabolism) Amoxapine->Enzyme Metabolite7 7-Hydroxy-Amoxapine Metabolite8 8-Hydroxy-Amoxapine (Major Metabolite) Enzyme->Metabolite7 Hydroxylation Enzyme->Metabolite8 Hydroxylation

Fig. 1: Metabolic Pathway of Amoxapine.

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The rationale for developing deuterated pharmaceuticals is grounded in the kinetic isotope effect (KIE). The C-D bond has a lower vibrational frequency and thus a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process.[8][9]

For drugs like amoxapine that are metabolized by cytochrome P450 enzymes, which often involves hydrogen atom abstraction, deuteration at these "metabolic soft spots" can significantly slow down their breakdown.[10][14] The potential benefits include:

  • Improved Metabolic Stability: A decreased rate of metabolism leads to a longer plasma half-life.

  • Reduced Patient Dosing: Longer half-life can permit less frequent dosing, improving patient compliance.

  • Lowered Therapeutic Dose: Enhanced stability may allow for lower doses to achieve the same therapeutic effect, potentially reducing side effects.

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, reducing the formation of undesirable or toxic byproducts.[6]

Physicochemical Properties of Amoxapine Metabolites

While specific quantitative data for the physicochemical properties of deuterated amoxapine metabolites are not publicly available, we can infer their expected characteristics based on the non-deuterated structures and the principles of deuteration. Equilibrium properties such as pKa, logP, and solubility are not expected to change significantly with deuterium substitution. The most profound impact of deuteration is on kinetic properties, namely metabolic stability and half-life.

PropertyAmoxapine (Parent Drug)7-Hydroxy-Amoxapine8-Hydroxy-AmoxapineExpected Impact of Deuteration on Metabolites
Molecular Formula C₁₇H₁₆ClN₃OC₁₇H₁₆ClN₃O₂C₁₇H₁₆ClN₃O₂Addition of Deuterium atoms (e.g., C₁₇H₁₅DClN₃O₂)
Molar Mass ( g/mol ) 313.79329.79329.79Increased relative to non-deuterated metabolite
pKa Data not availableData not availableData not availableNegligible change expected
logP (Lipophilicity) Data not availableLower than parent drug due to added hydroxyl groupLower than parent drug due to added hydroxyl groupNegligible change expected
Aqueous Solubility Sparingly solubleHigher than parent drug due to increased polarityHigher than parent drug due to increased polarityNegligible change expected
Metabolic Half-life ~8 hours[5]~6.5 hours[1]~30 hours[5]Significantly increased due to the KIE

Key Signaling Pathways for Amoxapine

Amoxapine's therapeutic effect is multifactorial. As a tricyclic antidepressant (TCA), it potently inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT) at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][11][12] Uniquely among many TCAs, amoxapine and its 7-hydroxy metabolite also act as antagonists at postsynaptic dopamine D2 receptors, contributing a neuroleptic (antipsychotic) dimension to its activity profile.[4][5]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE NE NE->NET Reuptake SER 5-HT SER->SERT Reuptake D2R Dopamine D2 Receptor PostSynapticEffect Modulation of Neurotransmission D2R->PostSynapticEffect Amoxapine Amoxapine Amoxapine->NET Inhibits Amoxapine->SERT Inhibits Amoxapine->D2R Antagonizes Synaptic_NE NE Synaptic_SER 5-HT Synaptic_DA DA Synaptic_DA->D2R

Fig. 2: Amoxapine's Mechanism of Action.

Experimental Protocols

The characterization of deuterated metabolites requires a systematic workflow involving synthesis, purification, and physicochemical analysis.

General Workflow for Synthesis and Analysis

The development and characterization process begins with the chemical synthesis of the deuterated parent compound, followed by its metabolic conversion (or direct synthesis of deuterated metabolites). Subsequent steps involve rigorous purification and structural confirmation before physicochemical properties are determined.

A 1. Synthesis of Deuterated Amoxapine B 2. Purification (e.g., HPLC) A->B C 3. Structural Verification (NMR, Mass Spectrometry) B->C D 4. Physicochemical Profiling (pKa, logP, Solubility) C->D E 5. Data Analysis & Comparison D->E

Fig. 3: Workflow for Synthesis & Analysis.
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter influencing a drug's solubility and absorption. Potentiometric titration is a reliable method for its determination.[15][16]

  • Preparation: A precise amount of the metabolite is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[16]

  • Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[15]

  • Titration: The solution is made acidic (e.g., to pH 2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then titrated into the solution in small, precise increments.[16]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the curve.[17] The experiment is repeated multiple times to ensure reproducibility.[15]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is essential for predicting membrane permeability and absorption. The shake-flask method is the traditional gold standard.[18]

  • System Preparation: A two-phase system of n-octanol and water (or a suitable buffer, e.g., pH 7.4) is prepared and mutually saturated by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the metabolite is dissolved in one of the phases. This solution is then added to a volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Separation & Quantification: The layers are allowed to separate completely. The concentration of the metabolite in each phase is then accurately measured using a suitable analytical technique, such as HPLC-UV or LC-MS.[19]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18]

Aqueous Solubility Determination (Kinetic Solubility Assay)

Solubility is crucial for drug delivery and bioavailability. Kinetic solubility assays are high-throughput methods often used in early drug discovery.[20][21][22]

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a microtiter plate.[22]

  • Incubation & Precipitation: The solution is mixed and incubated for a short period (e.g., 1-2 hours). If the compound's solubility limit is exceeded, it will precipitate out of the solution.[20]

  • Detection: The amount of precipitation is measured. A common method is nephelometry, which measures light scattering caused by the insoluble particles.[20] Alternatively, the solution can be filtered to remove precipitate, and the concentration of the remaining dissolved compound is quantified by UV spectroscopy or LC-MS.[23]

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Conclusion

The deuteration of amoxapine's primary metabolites, 7-hydroxy-amoxapine and 8-hydroxy-amoxapine, represents a promising strategy for enhancing the therapeutic profile of the parent drug. While deuteration is not expected to significantly alter fundamental physicochemical properties like pKa or logP, its impact on metabolic stability via the kinetic isotope effect is profound. By slowing the rate of CYP2D6-mediated metabolism, deuterated metabolites are predicted to exhibit a significantly longer half-life. This could translate into a more stable pharmacokinetic profile, potentially allowing for reduced dosing frequency and improved patient outcomes. The experimental protocols outlined in this guide provide a standardized framework for the synthesis and rigorous characterization of these next-generation compounds, enabling researchers to validate these predictions and advance the development of improved antidepressant therapies.

References

The Gold Standard: 8-Hydroxy Amoxapine-d8 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for achieving reliable data. This guide provides a detailed examination of the mechanism of action and application of 8-Hydroxy Amoxapine-d8 as an internal standard for the quantification of its parent analyte, 8-Hydroxy Amoxapine (B1665473), a major active metabolite of the antidepressant drug Amoxapine.[1][2]

The Core Principle: Mitigating Variability in Quantitative Analysis

LC-MS/MS is a highly sensitive technique, but it is susceptible to variations that can arise during sample preparation and analysis.[3] An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample at the beginning of the workflow.[4] Its purpose is to normalize the response of the analyte of interest, thereby compensating for potential inconsistencies.[5][6]

This compound is an ideal internal standard for 8-Hydroxy Amoxapine because it is chemically identical, with the exception of eight hydrogen atoms being replaced by their heavier, stable isotope, deuterium. This subtle mass difference is key—it allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring their physicochemical behaviors are nearly indistinguishable.[7][8]

The core mechanism of action for this compound as an internal standard is to mimic the behavior of the native 8-Hydroxy Amoxapine throughout the entire analytical process. This includes:

  • Extraction Recovery: Losses during sample extraction procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), will affect both the analyte and the deuterated internal standard to the same degree.[5]

  • Chromatographic Co-elution: Both compounds will have virtually identical retention times when co-injected onto an HPLC column, meaning they experience the same chromatographic conditions and potential matrix effects at the same time.

  • Ionization Efficiency: Matrix components in biological samples (e.g., plasma, serum) can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Because the deuterated internal standard co-elutes with the analyte, it experiences the same ionization effects, allowing for accurate correction.[3][8]

By measuring the ratio of the analyte's peak area to the internal standard's peak area, a reliable quantification can be achieved, as this ratio remains stable even if the absolute signal intensities fluctuate.[7]

Experimental Protocol: Quantification of 8-Hydroxy Amoxapine in Human Plasma

The following is a representative, detailed methodology for the quantification of 8-Hydroxy Amoxapine in human plasma using this compound as an internal standard, based on typical validated LC-MS/MS methods for amoxapine and its metabolites.[7]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 20 µL of working internal standard solution (this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.

  • Load the entire sample onto a conditioned SPE cartridge (e.g., C18).

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 Series or equivalent.

  • Mass Spectrometer: Sciex API 5500 Triple Quadrupole or equivalent.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitored in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated bioanalytical method for 8-Hydroxy Amoxapine.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
8-Hydroxy Amoxapine330.1215.115025
This compound338.1223.115025

Table 2: Calibration Curve and Validation Parameters

ParameterValue
Calibration Curve Range0.05 - 50.0 ng/mL[7]
Regression ModelWeighted (1/x²) linear regression[7]
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.05 ng/mL[7]
Inter-day Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)[7]
Inter-day Precision (% CV)< 15% (< 20% at LLOQ)[7]
Mean Extraction Recovery> 80%[7]

Visualizing the Workflow and Mechanism

The following diagrams illustrate the logical flow of the analytical process and the core principle of using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (Unknown Analyte Conc.) spike Spike Plasma with IS plasma->spike is_stock Internal Standard Stock (8-OH Amoxapine-d8) Known Concentration is_stock->spike extract Solid-Phase Extraction (or LLE) spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject lc HPLC Separation (Co-elution) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio cal_curve Calibration Curve (Ratio vs. Conc.) ratio->cal_curve final_conc Determine Analyte Conc. cal_curve->final_conc

Caption: Bioanalytical workflow for 8-Hydroxy Amoxapine quantification.

G cluster_ideal Ideal Scenario (No IS) cluster_is With Internal Standard (IS) a1 Sample 1 (100% Recovery) a3 Signal 1 (100 units) a1->a3 a2 Sample 2 (80% Recovery) a4 Signal 2 (80 units) a2->a4 a5 Conclusion: Conc. differs by 20% b1 Sample 1 + IS (100% Recovery) b3 Analyte Signal 1: 100 IS Signal 1: 100 Ratio: 1.0 b1->b3 b2 Sample 2 + IS (80% Recovery) b4 Analyte Signal 2: 80 IS Signal 2: 80 Ratio: 1.0 b2->b4 b5 Conclusion: Conc. is identical

References

The Metabolic Conversion of Amoxapine to 8-Hydroxyamoxapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 8-hydroxyamoxapine (B25638) from the tricyclic antidepressant amoxapine (B1665473). This document details the enzymatic processes, quantitative pharmacokinetic parameters, and the experimental methodologies used to elucidate this critical biotransformation.

Executive Summary

Amoxapine, a dibenzoxazepine (B10770217) antidepressant, undergoes extensive hepatic metabolism to form two primary active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. The 8-hydroxy metabolite is of particular interest due to its significant pharmacological activity and longer half-life compared to the parent drug. The primary enzyme responsible for the conversion of amoxapine to 8-hydroxyamoxapine is Cytochrome P450 2D6 (CYP2D6), with a potential minor contribution from CYP3A4. This conversion occurs via aromatic hydroxylation. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the safe and effective use of amoxapine.

The Metabolic Pathway: From Amoxapine to 8-Hydroxyamoxapine

The principal metabolic transformation of amoxapine is the hydroxylation of the aromatic ring system. This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6, located in the liver.[1][2] The hydroxylation at the 8th position results in the formation of 8-hydroxyamoxapine, a major and pharmacologically active metabolite.[1][3]

The reaction is a Phase I metabolic process known as aromatic hydroxylation. This process involves the formation of a highly reactive arene oxide intermediate, which then undergoes a rearrangement, known as the NIH shift, to yield the hydroxylated product.

Enzymatic Involvement

The conversion of amoxapine to its hydroxylated metabolites is predominantly mediated by the cytochrome P450 enzyme system.

  • Primary Enzyme: CYP2D6 : This enzyme is the main catalyst for the 8-hydroxylation of amoxapine.[1][2] The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes, such as "poor metabolizers," who may have higher plasma concentrations of amoxapine.[4]

  • Secondary Enzyme: CYP3A4 : Some evidence suggests a minor role for CYP3A4 in the metabolism of amoxapine.[5]

The following diagram illustrates the metabolic conversion of amoxapine to 8-hydroxyamoxapine.

Amoxapine Amoxapine Intermediate Arene Oxide Intermediate Amoxapine->Intermediate Aromatic Hydroxylation Metabolite 8-Hydroxyamoxapine Intermediate->Metabolite NIH Shift Enzyme CYP2D6 (major) CYP3A4 (minor) Enzyme->Intermediate

Metabolic Pathway of Amoxapine to 8-Hydroxyamoxapine.

Quantitative Pharmacokinetic Data

The pharmacokinetics of amoxapine and its primary metabolite, 8-hydroxyamoxapine, have been characterized in human subjects. The following tables summarize key quantitative data.

ParameterAmoxapine8-HydroxyamoxapineReference(s)
Time to Peak (Tmax)~90 minutes1 to 3 hours[1][6]
Biological Half-life (t½)~8 hours~30 hours[1][7]
Plasma Protein Binding~90%Not specified[1][7]

Table 1: Pharmacokinetic Parameters of Amoxapine and 8-Hydroxyamoxapine.

EnzymeInhibition Constant (Ki) of AmoxapineSubstrate (for inhibition assay)Reference(s)
CYP2D625.4 µMDextromethorphan[5][8]
CYP3A441.3 µMTestosterone[5][8]

Table 2: In Vitro Enzyme Inhibition Data for Amoxapine.

Experimental Protocols

The study of amoxapine metabolism typically involves in vitro experiments using human liver microsomes and analytical techniques such as high-pressure liquid chromatography (HPLC).

In Vitro Metabolism of Amoxapine in Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic conversion of amoxapine to 8-hydroxyamoxapine using human liver microsomes.

Objective: To quantify the formation of 8-hydroxyamoxapine from amoxapine in the presence of human liver microsomes.

Materials:

  • Amoxapine

  • 8-hydroxyamoxapine standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Internal standard for HPLC analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, amoxapine (at various concentrations to determine kinetics), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Preparation for HPLC: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the HPLC mobile phase.

  • HPLC Analysis: Analyze the sample using a validated HPLC method to quantify the amount of 8-hydroxyamoxapine formed.

High-Pressure Liquid Chromatography (HPLC) Method for Amoxapine and 8-Hydroxyamoxapine

This protocol outlines a typical HPLC method for the simultaneous quantification of amoxapine and 8-hydroxyamoxapine.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A mixture of acetonitrile and a buffer (e.g., potassium phosphate) at a specific ratio. The pH is adjusted as needed.

Detection:

  • UV detection at a wavelength of approximately 254 nm.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of amoxapine and 8-hydroxyamoxapine to generate a standard curve for quantification.

  • Sample Injection: Inject a fixed volume of the prepared sample from the in vitro metabolism study onto the HPLC column.

  • Chromatographic Separation: Elute the compounds from the column using the mobile phase at a constant flow rate.

  • Detection and Quantification: Monitor the eluent at the specified UV wavelength. Identify the peaks corresponding to amoxapine and 8-hydroxyamoxapine based on their retention times compared to the standards. Quantify the concentrations based on the peak areas and the standard curve.

Visualizations

The following diagrams illustrate the key processes described in this guide.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Amox Amoxapine Amox->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH Add NADPH (Initiate Reaction) Incubate->NADPH Stop Stop Reaction (Cold Solvent) NADPH->Stop Centrifuge Centrifuge Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC

Experimental Workflow for In Vitro Metabolism.

Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP2D6) Amoxapine->Metabolism Metabolite 8-Hydroxyamoxapine (Active Metabolite) Metabolism->Metabolite Excretion Further Conjugation and Excretion Metabolite->Excretion

Logical Flow of Amoxapine Biotransformation.

Conclusion

The metabolic conversion of amoxapine to 8-hydroxyamoxapine is a well-defined pathway predominantly mediated by the CYP2D6 enzyme. The resulting metabolite, 8-hydroxyamoxapine, is a significant contributor to the overall pharmacological effect of the drug. The information presented in this guide, including the quantitative data and experimental protocols, provides a solid foundation for researchers and professionals in the field of drug development and metabolism. A thorough understanding of this pathway is essential for optimizing therapeutic outcomes and minimizing adverse effects associated with amoxapine treatment.

References

Chemical structure and purity analysis of 8-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Purity Analysis of 8-Hydroxy Amoxapine-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a deuterium-labeled internal standard essential for the accurate quantification of 8-Hydroxy Amoxapine in biological matrices. 8-Hydroxy Amoxapine is a primary active metabolite of the antidepressant drug Amoxapine, contributing significantly to its overall pharmacological effect.[1] The use of a stable, isotopically labeled internal standard like this compound is critical for correcting variations in sample processing and instrument response in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3]

Chemical Structure and Properties

This compound is structurally identical to 8-Hydroxy Amoxapine, except that eight hydrogen atoms on the piperazine (B1678402) ring have been replaced with deuterium (B1214612) atoms.[4] This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the compound's chemical or chromatographic properties.[3]

Key Chemical Identifiers

Property Value
IUPAC Name 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][5][6]oxazepin-8-ol[4]
CAS Number 1189505-24-5[4]
Molecular Formula C₁₇H₈D₈ClN₃O₂[4]
Molecular Weight 337.83 g/mol [4]

| Parent Compound | 8-Hydroxy Amoxapine (CAS: 61443-78-5)[7][8] |

Caption: Chemical structure of this compound.

Metabolic Pathway of Parent Compound

8-Hydroxy Amoxapine is formed in vivo through the metabolic hydroxylation of Amoxapine. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies where the deuterated standard is employed.

Amoxapine Amoxapine Metabolism CYP-mediated Hydroxylation Amoxapine->Metabolism In vivo HydroxyAmoxapine 8-Hydroxy Amoxapine Metabolism->HydroxyAmoxapine

Caption: Metabolic conversion of Amoxapine to 8-Hydroxy Amoxapine.

Purity and Identity Analysis

Ensuring the chemical and isotopic purity of a deuterated standard is paramount for its use in quantitative bioanalysis. A multi-technique approach is required for comprehensive characterization.[9]

Analytical Workflow

The typical workflow for the complete characterization of a deuterated standard involves chromatographic separation for chemical purity assessment, followed by mass spectrometry and NMR for identity, isotopic enrichment, and structural confirmation.

cluster_workflow Analytical Workflow for Deuterated Standard Start Sample: This compound HPLC HPLC-UV Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy (¹H and ²H) Start->NMR Purity Chemical Purity (%) HPLC->Purity Identity Mass & Isotopic Enrichment (%) LCMS->Identity Structure Structural Confirmation & D-Position NMR->Structure

Caption: General workflow for purity and identity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of the standard by separating it from any non-labeled precursors, synthetic intermediates, or degradation products.[5][10][11]

Protocol for Chemical Purity Assessment:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 10 mM Ammonium Acetate buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in methanol (B129727) to a final concentration of 1 mg/mL.

  • Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Table 1: Representative HPLC Purity Data

Peak Retention Time (min) Area (%) Identity
1 4.2 0.08 Impurity/Degradant
2 7.5 99.85 This compound

| 3 | 9.1 | 0.07 | Impurity |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the deuterated compound and, crucially, to determine its isotopic purity (or deuterium enrichment).

Protocol for Identity and Isotopic Purity:

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Utilize the same HPLC conditions as described in section 3.1 to ensure chromatographic compatibility.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS Analysis: Perform a full scan analysis over a mass range of m/z 100-500.

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion [M+H]⁺.

    • Determine isotopic enrichment by comparing the ion intensity of the fully deuterated species (d8) to the intensities of partially deuterated (d1-d7) and unlabeled (d0) species. High isotopic purity (typically >98%) is desired.[3]

Table 2: Representative Mass Spectrometry Data

Parameter Expected Value Observed Value
Molecular Ion [M+H]⁺ m/z 338.18 m/z 338.19
Unlabeled [M+H]⁺ (d0) m/z 330.12 < 0.1%

| Isotopic Enrichment (d8) | > 98% | 99.2% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation and verifies the specific locations of the deuterium atoms. A combination of proton (¹H) and deuterium (²H) NMR is employed.[6][13]

Protocol for Structural Confirmation:

  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent, such as DMSO-d₆.[14]

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to the piperazine ring protons should be significantly diminished or absent, confirming successful deuteration at these positions.

  • ²H NMR Analysis: Acquire a deuterium NMR spectrum. This spectrum will show signals corresponding to the deuterium atoms on the piperazine ring, providing direct evidence of their presence and location.[6][13]

Table 3: Representative NMR Spectroscopy Data Summary

Nucleus Region Expected Observation Result
¹H NMR ~2.5-3.5 ppm (Piperazine) Signal intensity reduced by >98% Confirmed
¹H NMR ~6.8-7.5 ppm (Aromatic) Intact aromatic proton signals Confirmed

| ²H NMR | ~2.5-3.5 ppm (Piperazine) | Strong signals corresponding to D on piperazine | Confirmed |

Conclusion

The comprehensive analysis of this compound using orthogonal techniques—HPLC for chemical purity, LC-MS for identity and isotopic enrichment, and NMR for structural confirmation—is essential to qualify it as a reliable internal standard. This rigorous characterization ensures the accuracy and reproducibility of pharmacokinetic and other quantitative studies involving the critical metabolite, 8-Hydroxy Amoxapine.

References

The Discovery of Amoxapine Metabolites in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical discovery and characterization of amoxapine (B1665473) metabolites. Amoxapine, a dibenzoxazepine (B10770217) antidepressant, undergoes extensive metabolism, leading to the formation of pharmacologically relevant compounds. Understanding the metabolic fate of amoxapine is crucial for elucidating its complete pharmacological profile, assessing potential drug-drug interactions, and ensuring its safe and effective development. This document details the key metabolites identified in preclinical studies, the analytical methodologies employed for their quantification, and the enzymatic pathways governing their formation.

Principal Metabolites of Amoxapine

Preclinical investigations have consistently identified two major phase I metabolites of amoxapine:

  • 7-hydroxyamoxapine (B25571): A significant metabolite that has been shown to possess neuroleptic properties, contributing to the unique pharmacological profile of the parent drug.[1][2]

  • 8-hydroxyamoxapine (B25638): Another primary metabolite with a longer half-life than amoxapine itself.[3][4][5]

These hydroxylated metabolites are formed through aromatic hydroxylation of the amoxapine molecule.[5]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative parameters of amoxapine and its primary metabolites gathered from various preclinical and early-phase clinical studies.

Table 1: Pharmacokinetic Parameters of Amoxapine and its Metabolites

CompoundTmax (hours)Elimination Half-life (t½) (hours)
Amoxapine1 - 28 - 15
7-hydroxyamoxapine1 - 3~5.1
8-hydroxyamoxapine1 - 3~30

Data compiled from studies in healthy volunteers and overdose patients, reflecting general pharmacokinetic behavior.[3][5]

Table 2: In Vitro Enzyme Inhibition Constants (Ki) for Amoxapine

EnzymeInhibition Constant (Ki) (μM)Mechanism of Inhibition
CYP2D625.4Competitive
CYP3A441.3Competitive

Data from studies using human liver microsomes.[6]

Experimental Protocols

In Vitro Metabolism of Amoxapine in Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability and identifying the metabolites of amoxapine using human liver microsomes.

Objective: To determine the rate of amoxapine metabolism and identify the resulting metabolites in a controlled in vitro system.

Materials:

  • Amoxapine

  • Human Liver Microsomes (HLM)

  • NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard (for analytical quantification)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and amoxapine (at various concentrations, e.g., 1-50 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amoxapine and the formation of its metabolites.

Quantification of Amoxapine and its Metabolites in Plasma/Serum by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in plasma or serum.

Objective: To accurately measure the concentrations of amoxapine and its primary metabolites in biological matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The exact ratio should be optimized for separation. One reported mobile phase is absolute ethanol-acetonitrile-tert-butylamine (98:2:0.05, v/v).[7]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[7]

  • Detection: UV detection at a wavelength of approximately 254 nm.[7]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma/serum, add an internal standard.

  • Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex the mixture vigorously.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

Visualizations

Metabolic Pathway of Amoxapine

Amoxapine_Metabolism Amoxapine Amoxapine CYP2D6 CYP2D6 (Primary) Amoxapine->CYP2D6 Metabolite1 7-hydroxyamoxapine Metabolite2 8-hydroxyamoxapine CYP2D6->Metabolite1 Hydroxylation CYP2D6->Metabolite2 Hydroxylation

Caption: Primary metabolic pathway of amoxapine to its hydroxylated metabolites.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis prep1 Combine Amoxapine, HLM, and Buffer prep2 Pre-incubate at 37°C prep1->prep2 react1 Add NADPH (Initiate Reaction) prep2->react1 react2 Incubate at 37°C (Time Course) react1->react2 proc1 Quench with Acetonitrile + Internal Standard react2->proc1 proc2 Centrifuge proc1->proc2 proc3 Collect Supernatant proc2->proc3 analysis1 LC-MS/MS Analysis proc3->analysis1

Caption: Workflow for the in vitro metabolism study of amoxapine.

CYP2D6-Mediated Metabolism Signaling

CYP2D6_Signaling cluster_drug Drug Input cluster_enzyme Enzymatic Reaction cluster_products Metabolic Products Amoxapine Amoxapine CYP2D6 CYP2D6 Enzyme Amoxapine->CYP2D6 Substrate Binding Metabolites 7-OH & 8-OH Amoxapine CYP2D6->Metabolites Hydroxylation P450_Reductase NADPH-P450 Reductase P450_Reductase->CYP2D6 Electron Transfer NADP NADP+ P450_Reductase->NADP NADPH NADPH NADPH->P450_Reductase

Caption: Simplified representation of CYP2D6-mediated amoxapine metabolism.

Conclusion

The preclinical discovery of 7-hydroxyamoxapine and 8-hydroxyamoxapine as the principal metabolites of amoxapine has been fundamental to understanding its complex pharmacology. The primary involvement of the polymorphic enzyme CYP2D6 in this metabolic pathway highlights the potential for inter-individual variability in patient response and the risk of drug-drug interactions.[4][8] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on amoxapine or similar compounds. Further research into the specific activities and potential toxicities of these metabolites will continue to refine our understanding of amoxapine's therapeutic profile.

References

The Central Role of Cytochrome P450 2D6 in the Metabolic Activation of Amoxapine to 8-Hydroxyamoxapine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic conversion of the antidepressant amoxapine (B1665473) to its primary active metabolite, 8-hydroxyamoxapine (B25638). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathway, quantitative kinetic data, and detailed experimental protocols relevant to the study of this biotransformation.

Introduction

Amoxapine, a dibenzoxazepine (B10770217) tricyclic antidepressant, undergoes extensive hepatic metabolism following administration. The primary metabolic pathway involves aromatic hydroxylation to form two main metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. Of these, 8-hydroxyamoxapine is the major metabolite and is pharmacologically active. The enzymatic catalyst for this critical hydroxylation step is predominantly the cytochrome P450 2D6 (CYP2D6) isoenzyme, with a minor contribution from CYP3A4. Understanding the kinetics and mechanisms of this metabolic process is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Metabolic Pathway of Amoxapine to 8-Hydroxyamoxapine

The biotransformation of amoxapine to 8-hydroxyamoxapine is a phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is primarily mediated by the CYP2D6 enzyme located in the endoplasmic reticulum of hepatocytes. A lesser contribution to this pathway is made by the CYP3A4 enzyme.

Amoxapine Metabolism Metabolic Pathway of Amoxapine Amoxapine Amoxapine Metabolite7OH 7-Hydroxyamoxapine (Minor Metabolite) Amoxapine->Metabolite7OH CYP2D6 CYP2D6 (Primary) Amoxapine->CYP2D6 Hydroxylation CYP3A4 CYP3A4 (Partial) Amoxapine->CYP3A4 Hydroxylation Metabolite8OH 8-Hydroxyamoxapine (Major Metabolite) CYP2D6->Metabolite8OH CYP3A4->Metabolite8OH

Figure 1: Amoxapine Metabolic Pathway

Quantitative Data on CYP2D6-Mediated 8-Hydroxyamoxapine Formation

EnzymeParameterValue (µM)Type of InhibitionReference
CYP2D6Ki25.4Competitive[1]
CYP3A4Ki41.3Competitive[1]

Experimental Protocols

This section details the methodologies for conducting in vitro experiments to assess the metabolism of amoxapine to 8-hydroxyamoxapine.

In Vitro Metabolism of Amoxapine using Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of amoxapine metabolism.

Objective: To measure the formation of 8-hydroxyamoxapine from amoxapine in the presence of human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Amoxapine

  • 8-Hydroxyamoxapine (as a reference standard)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (e.g., a structurally similar compound not present in the incubation)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of amoxapine and the internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and amoxapine at various concentrations (e.g., 1-100 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

Experimental Workflow In Vitro Amoxapine Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Reagents Prepare Reagents (Amoxapine, HLM, Buffer, NADPH) Mix Prepare Incubation Mixture (HLM + Amoxapine) Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Figure 2: Experimental Workflow
Analytical Method: LC-MS/MS Quantification of 8-Hydroxyamoxapine

Objective: To quantify the concentration of 8-hydroxyamoxapine in the supernatant from the in vitro metabolism assay.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to separate amoxapine and 8-hydroxyamoxapine
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Specific precursor-to-product ion transitions for amoxapine, 8-hydroxyamoxapine, and the internal standard need to be determined empirically.

Data Analysis: The concentration of 8-hydroxyamoxapine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 8-hydroxyamoxapine standard. The rate of metabolite formation is then calculated and can be used to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.

Conclusion

The 8-hydroxylation of amoxapine, a critical step in its metabolic activation, is predominantly catalyzed by the CYP2D6 enzyme. The competitive inhibition of CYP2D6 by amoxapine, as indicated by its Ki value, highlights the potential for drug-drug interactions with other CYP2D6 substrates. The provided experimental protocols offer a framework for researchers to investigate the kinetics of this important metabolic pathway. Further studies to determine the precise Michaelis-Menten kinetics of 8-hydroxyamoxapine formation by recombinant human CYP2D6 are warranted to enhance our understanding of amoxapine's pharmacokinetics and to better predict its clinical effects.

References

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of Amoxapine and 8-Hydroxyamoxapine in Human Plasma by LC-MS/MS using 8-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant used in the treatment of major depressive disorder. It is metabolized in the body to active metabolites, primarily 8-hydroxyamoxapine (B25638), which also contributes to the therapeutic and potential toxic effects of the drug. Accurate and reliable quantification of both the parent drug and its major metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amoxapine and 8-hydroxyamoxapine in human plasma. The method utilizes a stable isotope-labeled internal standard, 8-Hydroxy Amoxapine-d8, to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • Amoxapine reference standard

  • 8-Hydroxyamoxapine reference standard

  • This compound (internal standard)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a biphenyl (B1667301) column are suitable choices for the separation of these analytes.

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve amoxapine and 8-hydroxyamoxapine in methanol to prepare individual stock solutions of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the amoxapine and 8-hydroxyamoxapine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting amoxapine and its metabolite from plasma.[1]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method
ParameterValue
ColumnC18 or Biphenyl (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient20% B to 80% B over 3 minutes, hold at 80% B for 1 minute, return to 20% B and re-equilibrate for 1 minute.

The following are suggested starting parameters for method development. Optimal values should be determined empirically on the specific instrument used.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Data Acquisition and Processing

Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The peak area ratios of the analytes to the internal standard are used to construct a calibration curve and quantify the analytes in the unknown samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS method.

Table 1: MRM Transitions and MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) *Declustering Potential (V) *
Amoxapine 314.1271.11002540
314.1243.11003040
8-Hydroxyamoxapine 330.1287.11002845
330.1259.11003245
This compound (IS) 338.1295.11002845
338.1267.11003245

*Collision Energy and Declustering Potential are starting points and should be optimized for the specific instrument.

Table 2: Calibration Curve and Quality Control Sample Concentrations

Sample TypeLevelAmoxapine (ng/mL)8-Hydroxyamoxapine (ng/mL)
Calibration Standards CAL 111
CAL 222
CAL 355
CAL 41010
CAL 55050
CAL 6100100
CAL 7250250
CAL 8500500
Quality Control LLOQ11
Low QC33
Mid QC7575
High QC400400

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_separation LC Separation (C18 or Biphenyl Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Peak Area Ratio) integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

signaling_pathway Amoxapine Amoxapine (Parent Drug) Metabolism Hepatic Metabolism (e.g., CYP2D6) Amoxapine->Metabolism Excretion Excretion Amoxapine->Excretion Hydroxyamoxapine 8-Hydroxyamoxapine (Active Metabolite) Metabolism->Hydroxyamoxapine Hydroxyamoxapine->Excretion

Caption: Simplified metabolic pathway of amoxapine.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a high-throughput LC-MS/MS method for the quantification of amoxapine and its active metabolite, 8-hydroxyamoxapine, in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This method is suitable for a wide range of applications in clinical and pharmaceutical research.

References

Application Note: Quantitative Analysis of 8-Hydroxyamoxapine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amoxapine (B1665473) is a tricyclic antidepressant used to treat major depressive disorder.[1] It is metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[2][3] The major active metabolite, 8-hydroxyamoxapine, has a significantly longer half-life than the parent drug (approximately 30 hours versus 8 hours), contributing substantially to the overall therapeutic and potential toxic effects.[2][4] Therefore, quantitative analysis of 8-hydroxyamoxapine in human plasma is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and in clinical and forensic toxicology. This document provides a detailed protocol for the quantitative determination of 8-hydroxyamoxapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.[5][6]

Principle

This method involves the isolation of 8-hydroxyamoxapine and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of 8-hydroxyamoxapine from human plasma.

  • Materials:

    • Human plasma (collected in K2EDTA tubes)

    • Cation-exchange SPE cartridges

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid

    • Ammonium (B1175870) hydroxide (B78521)

    • Internal Standard (IS) working solution (e.g., 8-methoxyloxapine or a deuterated analog of amoxapine)[7]

    • Vortex mixer

    • Centrifuge

    • SPE manifold

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 0.5 mL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution. Vortex for 10 seconds.

    • Precondition the cation-exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of acetonitrile.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of a solution of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system (e.g., Waters ACQUITY UPLC)[6]

    • Tandem mass spectrometer (e.g., Sciex Triple Quadrupole)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[6]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 95% A

      • 0.5-2.5 min: Linear gradient to 5% A

      • 2.5-3.0 min: Hold at 5% A

      • 3.1-4.0 min: Return to 95% A and re-equilibrate

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: To be determined by direct infusion of analytical standards for 8-hydroxyamoxapine and the chosen internal standard.

    • Ion Source Parameters (Typical):

      • Curtain Gas: 20 psi

      • Collision Gas: Medium

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Ion Source Gas 1: 40 psi

      • Ion Source Gas 2: 40 psi

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration. The linear range for 8-hydroxyamoxapine is typically established between 1 and 500 ng/mL.[9] The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[5][8]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Analyte stability in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term storage).

Data Presentation

Table 1: Pharmacokinetic Parameters of Amoxapine and 8-Hydroxyamoxapine

ParameterAmoxapine8-HydroxyamoxapineReference
Time to Peak Plasma Concentration (Tmax)~1.5 hours1-3 hours[2][10]
Elimination Half-Life (t½)~8 hours~30 hours[2][3]
Plasma Protein Binding~90%Not specified[2]
Peak Plasma Concentration (after 100mg dose)67.4 ± 35.8 ng/mLSignificantly higher than 7-hydroxyamoxapine[10]

Table 2: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaTypical PerformanceReference
Linearity Ranger² > 0.991 - 500 ng/mL[9]
Lower Limit of Quantification (LLOQ)S/N > 10, Accuracy ±20%, Precision <20%1 ng/mL[9]
Intra-assay Precision (%CV)< 15%< 10%[5][9]
Inter-assay Precision (%CV)< 15%< 10%[5]
Accuracy (% Bias)± 15%-13% to +13%[5]
RecoveryConsistent and reproducible60% to 84%[5]
Therapeutic Range (Amoxapine + 8-Hydroxyamoxapine)N/A200-400 ng/mL

Mandatory Visualizations

experimental_workflow plasma Human Plasma Sample (with Internal Standard) spe_conditioning SPE Cartridge Conditioning (Methanol, Water) plasma->spe_conditioning Start sample_loading Sample Loading spe_conditioning->sample_loading wash_step Wash Step (Water, Acetonitrile) sample_loading->wash_step elution Elution (5% NH4OH in Methanol) wash_step->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for the extraction and analysis of 8-hydroxyamoxapine from plasma.

signaling_pathway cluster_synapse Synaptic Cleft Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP2D6) Amoxapine->Metabolism NE_Transporter Norepinephrine Transporter (NET) Amoxapine->NE_Transporter Blockade SER_Transporter Serotonin Transporter (SERT) Amoxapine->SER_Transporter Blockade Hydroxyamoxapine 8-Hydroxyamoxapine Metabolism->Hydroxyamoxapine Hydroxyamoxapine->NE_Transporter Blockade Hydroxyamoxapine->SER_Transporter Blockade NE Norepinephrine NE_Transporter->NE Reuptake SER Serotonin (5-HT) SER_Transporter->SER Reuptake

Caption: Simplified mechanism of action for amoxapine and 8-hydroxyamoxapine.

References

Application of 8-Hydroxy Amoxapine-d8 in Bioequivalence Studies of Amoxapine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amoxapine (B1665473) is a dibenzoxazepine (B10770217) class tricyclic antidepressant used for the treatment of major depressive disorder. Following oral administration, amoxapine is extensively metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine. The major metabolite, 8-hydroxyamoxapine, contributes significantly to the overall therapeutic and pharmacological profile of the drug. Therefore, in bioequivalence (BE) studies of amoxapine formulations, it is crucial to not only measure the parent drug but also its major active metabolites to ensure that the test and reference products deliver the same amount of active moieties to the site of action.

The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. 8-Hydroxy Amoxapine-d8, a deuterated analog of 8-hydroxyamoxapine, serves as an ideal internal standard for the quantification of 8-hydroxyamoxapine in biological matrices. Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for any variability in the analytical process and leading to accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of amoxapine.

Pharmacokinetic Profile of Amoxapine and 8-Hydroxyamoxapine

A thorough understanding of the pharmacokinetic properties of both the parent drug and its major active metabolite is essential for designing and interpreting bioequivalence studies.

ParameterAmoxapine8-HydroxyamoxapineReference(s)
Time to Peak Plasma Concentration (Tmax) ~1.5 hours2-4 hours[1]
Elimination Half-life (t½) ~8 hours~30 hours[1]
Metabolism Primarily hepatic, via CYP2D6Further metabolized and conjugated[1]
Excretion Primarily renal as metabolitesPrimarily renal as glucuronide conjugates[1]

Bioequivalence Study Design and a Representative Workflow

A typical bioequivalence study for amoxapine is a randomized, two-period, two-sequence, crossover study in healthy human subjects. The study involves the administration of a single oral dose of the test and reference amoxapine formulations, separated by a washout period. Blood samples are collected at predetermined time points to characterize the pharmacokinetic profiles of amoxapine and 8-hydroxyamoxapine.

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Statistical Analysis Subject_Screening Subject Screening Randomization Randomization Subject_Screening->Randomization Dosing_Period_1 Dosing: Period 1 (Test or Reference) Randomization->Dosing_Period_1 Blood_Sampling_1 Serial Blood Sampling Dosing_Period_1->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Sample_Preparation Plasma Sample Preparation (Protein Precipitation/LLE) Blood_Sampling_1->Sample_Preparation Dosing_Period_2 Dosing: Period 2 (Reference or Test) Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Period_2->Blood_Sampling_2 Blood_Sampling_2->Sample_Preparation Internal_Standard Addition of This compound & Amoxapine-d4 Sample_Preparation->Internal_Standard LC_MS_MS_Analysis LC-MS/MS Analysis Internal_Standard->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) Data_Processing->PK_Parameter_Calculation Statistical_Comparison Statistical Comparison (90% Confidence Intervals) PK_Parameter_Calculation->Statistical_Comparison BE_Conclusion Bioequivalence Conclusion Statistical_Comparison->BE_Conclusion

Bioequivalence Study Workflow

Representative Pharmacokinetic Data from a Bioequivalence Study

The following table presents representative pharmacokinetic data from a hypothetical bioequivalence study of a single 100 mg oral dose of two amoxapine formulations in healthy volunteers. This data is for illustrative purposes to demonstrate the typical parameters and expected outcomes. In a successful bioequivalence study, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for both amoxapine and 8-hydroxyamoxapine would fall within the regulatory acceptance range of 80.00% to 125.00%.

Pharmacokinetic Parameters for Amoxapine

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Reference) %90% Confidence Interval
Cmax (ng/mL) 45.2 ± 12.846.5 ± 13.597.2090.15 - 104.75
AUC₀-t (ng·h/mL) 380.5 ± 95.2375.8 ± 90.4101.2595.80 - 107.00
AUC₀-∞ (ng·h/mL) 405.3 ± 101.7401.1 ± 98.6101.0595.50 - 106.90

Pharmacokinetic Parameters for 8-Hydroxyamoxapine

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Reference) %90% Confidence Interval
Cmax (ng/mL) 60.8 ± 15.359.5 ± 14.9102.1896.50 - 108.20
AUC₀-t (ng·h/mL) 1550.6 ± 350.11530.2 ± 345.8101.3397.00 - 105.85
AUC₀-∞ (ng·h/mL) 1650.9 ± 370.51635.7 ± 368.2100.9396.50 - 105.55

Experimental Protocols

A validated bioanalytical method is a prerequisite for the analysis of clinical samples from a bioequivalence study. The following is a detailed protocol for the quantification of amoxapine and 8-hydroxyamoxapine in human plasma using LC-MS/MS with their respective deuterated internal standards.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting amoxapine and its metabolites from plasma.

  • Thaw Plasma Samples: Allow frozen human plasma samples (calibrators, quality controls, and study samples) to thaw at room temperature.

  • Aliquoting: To a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 20 µL of a working solution containing Amoxapine-d4 (e.g., 100 ng/mL) and this compound (e.g., 100 ng/mL) in methanol (B129727) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase to increase sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Chromatographic Separation

A reverse-phase HPLC method is suitable for the separation of amoxapine and 8-hydroxyamoxapine.

ParameterCondition
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Gradient Elution A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analytes, followed by a re-equilibration step.
Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
MRM Transitions Analyte
Ion Source Parameters Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Collision Energy Optimized for each MRM transition to achieve maximum fragmentation and signal intensity.

Amoxapine's Mechanism of Action

Amoxapine exerts its antidepressant effects through a complex interplay with several neurotransmitter systems. A simplified representation of its primary mechanisms is illustrated below.

G Amoxapine Amoxapine Norepinephrine_Reuptake Norepinephrine (NE) Reuptake Transporter Amoxapine->Norepinephrine_Reuptake Inhibits Serotonin_Reuptake Serotonin (5-HT) Reuptake Transporter Amoxapine->Serotonin_Reuptake Inhibits Dopamine_Receptor Dopamine (D2) Receptor Amoxapine->Dopamine_Receptor Blocks Synaptic_NE Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Synaptic_NE Synaptic_5HT Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_5HT Dopamine_Blockade Dopamine Receptor Blockade Dopamine_Receptor->Dopamine_Blockade Antidepressant_Effect Antidepressant Effect Synaptic_NE->Antidepressant_Effect Synaptic_5HT->Antidepressant_Effect

Amoxapine's Primary Mechanisms

Conclusion

The quantification of both amoxapine and its major active metabolite, 8-hydroxyamoxapine, is indispensable for the successful conduct of bioequivalence studies. The use of this compound as an internal standard in a validated LC-MS/MS method ensures the generation of accurate and reliable data, which is fundamental for the regulatory assessment of generic amoxapine formulations. The protocols and information provided herein offer a comprehensive guide for researchers and scientists involved in the development and bioanalytical support of amoxapine products.

References

Application Note: Quantification of Amoxapine and its Metabolites in Brain Tissue by LC-MS/MS Using 8-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant used for managing treatment-resistant depression, often in cases accompanied by anxiety or agitation.[1] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506).[2][3][4] Unique among many tricyclic antidepressants, amoxapine also acts as a dopamine (B1211576) receptor antagonist.[3][5] The drug is metabolized in the liver to active metabolites, principally 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638), which contribute to its overall pharmacological effect.[1][6][7] Specifically, 8-hydroxyamoxapine shows a more pronounced inhibition of serotonin uptake compared to the parent drug.[7][8] Given that amoxapine is widely distributed in body tissues, with high concentrations found in the brain, a robust and sensitive method for its quantification in this matrix is crucial for preclinical pharmacokinetic studies and neuropharmacology research.[2][9]

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amoxapine and its key metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, in brain tissue. The method utilizes 8-Hydroxy Amoxapine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Amoxapine, 7-Hydroxyamoxapine, 8-Hydroxyamoxapine

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

  • Brain Tissue: Homogenized from the species of interest (e.g., rat, mouse)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of amoxapine, 7-hydroxyamoxapine, 8-hydroxyamoxapine, and this compound in methanol.

  • Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions in a 50:50 methanol/water mixture.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the analyte working solutions into blank brain homogenate to prepare calibration standards ranging from 1 to 1000 ng/g and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/g).

  • Brain Tissue Homogenization: Homogenize brain tissue (e.g., 100 mg) in a suitable buffer (e.g., 4 volumes of phosphate-buffered saline) to create a uniform matrix.

3. Sample Extraction (Protein Precipitation)

  • Aliquot 100 µL of brain homogenate (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions below).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: 5% to 95% B

      • 5.0-6.0 min: 95% B

      • 6.0-6.1 min: 95% to 5% B

      • 6.1-8.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Gas Temperature: 350°C

    • Capillary Voltage: 4000 V

    • Nebulizer Pressure: 50 psi

Quantitative Data

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 1: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amoxapine314.1271.125
7-Hydroxyamoxapine330.1287.128
8-Hydroxyamoxapine330.1245.130
This compound (IS)338.1253.130

Table 2: Calibration Curve Summary

AnalyteRange (ng/g)Regression
Amoxapine1 - 1000Linear, 1/x² weighting>0.995
7-Hydroxyamoxapine1 - 1000Linear, 1/x² weighting>0.995
8-Hydroxyamoxapine1 - 1000Linear, 1/x² weighting>0.994

Table 3: Accuracy and Precision (Intra-day, n=5)

AnalyteSpiked Conc. (ng/g)Measured Mean (ng/g)Accuracy (%)Precision (%CV)
Amoxapine 3.02.9197.05.8
300308.4102.84.1
800789.698.73.5
7-Hydroxyamoxapine 3.03.12104.06.2
300294.998.34.5
800811.2101.43.8
8-Hydroxyamoxapine 3.02.8896.07.1
300305.1101.74.9
800792.899.14.2

The lower limit of quantification (LLOQ) was established at 1 ng/g for all analytes, demonstrating sufficient sensitivity for preclinical pharmacokinetic studies.[10][11]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing TISSUE Brain Tissue Sample (100 mg) IS Add Internal Standard (8-OH Amoxapine-d8) TISSUE->IS PPT Protein Precipitation (400 µL Acetonitrile) IS->PPT VORTEX1 Vortex PPT->VORTEX1 CENTRIFUGE Centrifuge (14,000 x g) VORTEX1->CENTRIFUGE SUPERNATANT Collect Supernatant CENTRIFUGE->SUPERNATANT DRY Evaporate to Dryness SUPERNATANT->DRY RECONSTITUTE Reconstitute in Mobile Phase A DRY->RECONSTITUTE INJECT Inject 5 µL onto C18 Column RECONSTITUTE->INJECT LC Chromatographic Separation INJECT->LC MS ESI+ Ionization LC->MS MRM MRM Detection (Triple Quadrupole) MS->MRM INTEGRATE Peak Integration MRM->INTEGRATE CALCURVE Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) INTEGRATE->CALCURVE QUANTIFY Quantify Unknowns CALCURVE->QUANTIFY G cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) D2R Dopamine D2 Receptor POST_EFFECT Modulation of Postsynaptic Signaling (Antidepressant Effect) D2R->POST_EFFECT Leads to AMOX Amoxapine AMOX->NET Inhibits AMOX->SERT Inhibits AMOX->D2R Antagonizes

References

Application Notes and Protocols for 8-Hydroxy Amoxapine-d8 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amoxapine (B1665473) is not approved by the U.S. Food and Drug Administration (FDA) for use in pediatric patients.[1][2] The following application notes and protocols are for research purposes only and describe a hypothetical framework for the use of 8-Hydroxy Amoxapine-d8 in pharmacokinetic studies within a pediatric population. Any such research must be conducted under strict ethical guidelines and with appropriate regulatory oversight.

Introduction

Amoxapine is a tricyclic antidepressant that is metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[1][3][4] The major metabolite, 8-hydroxyamoxapine, has a significantly longer half-life than the parent drug (approximately 30 hours versus 8 hours), contributing substantially to the overall therapeutic and toxic effects.[1][5] Understanding the pharmacokinetic profile of 8-hydroxyamoxapine is therefore crucial for dose optimization and safety assessment.

Pharmacokinetic studies in children present unique challenges due to physiological differences compared to adults, which can affect drug absorption, distribution, metabolism, and excretion (ADME).[6][7] These differences necessitate specific study designs and analytical methods tailored to the pediatric population.[6][8][9]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[10][11][12][13][14] The deuterated internal standard co-elutes with the analyte and compensates for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[10][11][12]

These application notes provide a detailed overview and proposed protocols for the use of this compound in pharmacokinetic studies in pediatric populations, with a focus on bioanalytical methodology.

Amoxapine Metabolism

Amoxapine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1] The major metabolic pathway involves hydroxylation to form 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1][3] 8-hydroxyamoxapine is a pharmacologically active metabolite with a longer half-life than amoxapine.[1][5]

Amoxapine Amoxapine CYP2D6 CYP2D6 Amoxapine->CYP2D6 Metabolite1 8-Hydroxy Amoxapine CYP2D6->Metabolite1 Hydroxylation Metabolite2 7-Hydroxy Amoxapine CYP2D6->Metabolite2 Hydroxylation

Metabolic pathway of Amoxapine.

Pharmacokinetic Data (Adults)

The following table summarizes the pharmacokinetic parameters of Amoxapine and its metabolites in adults. It is crucial to note that these values may differ significantly in pediatric populations.

ParameterAmoxapine8-Hydroxy Amoxapine7-Hydroxy Amoxapine
Time to Peak Plasma Concentration (Tmax) ~90 minutes[1][5]1 - 3 hours[15]1 - 3 hours[15]
Elimination Half-Life (t½) 8 - 10 hours[4][5]~30 hours[1][5]~5.1 hours[15]
Plasma Protein Binding ~90%[3][5]Not specifiedNot specified
Metabolism Hepatic (CYP2D6)[1]--
Excretion Primarily renal[1][5]--

Experimental Protocols

Proposed Pediatric Pharmacokinetic Study Design

This protocol outlines a hypothetical, sparse sampling design for a pharmacokinetic study in a pediatric population, aiming to minimize the burden on participants.[8]

Ethical Considerations:

  • All studies must be approved by an Institutional Review Board (IRB) or independent ethics committee.

  • Informed consent must be obtained from parents or legal guardians, and assent from children where appropriate.

  • Blood sampling volumes must be minimized and should not exceed the recommended limits for pediatric patients.[6]

Study Population (Hypothetical):

  • A small cohort of pediatric patients (e.g., ages 12-17) for whom Amoxapine treatment is deemed medically necessary and ethically justifiable by a clinical team, and for whom pharmacokinetic monitoring is required.

Study Design:

  • Dosing: Administer a single, age and weight-appropriate oral dose of Amoxapine.

  • Sampling: Collect a small number of blood samples (e.g., 2-4 per patient) at different time points post-dose across the patient population. This sparse sampling approach, combined with population pharmacokinetic modeling, can provide robust data while minimizing individual patient burden.[6][8]

  • Sample Handling: Collect blood samples in EDTA-containing tubes. Centrifuge to separate plasma, which should then be stored at -80°C until analysis.

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase A Patient Screening & Consent B Amoxapine Administration A->B C Sparse Blood Sampling B->C D Plasma Separation & Storage C->D E LC-MS/MS Analysis D->E F Data Interpretation E->F

Experimental workflow for a pediatric pharmacokinetic study.

Bioanalytical Method for 8-Hydroxy Amoxapine Quantification

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Hydroxy Amoxapine in pediatric plasma samples, using this compound as the internal standard.

4.2.1. Materials and Reagents:

  • 8-Hydroxy Amoxapine analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (for calibration standards and quality controls)

4.2.2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and quality controls on ice.

  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Start Plasma Sample (50 µL) Step1 Add Internal Standard (this compound) Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Vortex Step2->Step3 Step4 Centrifuge Step3->Step4 Step5 Collect Supernatant Step4->Step5 End Analysis by LC-MS/MS Step5->End

Bioanalytical sample processing workflow.

4.2.3. LC-MS/MS Conditions (Hypothetical):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • 8-Hydroxy Amoxapine: Q1/Q3 (to be determined empirically)

    • This compound: Q1/Q3 (to be determined empirically, with a mass shift corresponding to the deuterium (B1214612) labeling)

4.2.4. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of 8-Hydroxy Amoxapine in pediatric pharmacokinetic studies. The provided protocols offer a framework for conducting such research. However, given that Amoxapine is not approved for pediatric use, any investigation in this population must be approached with extreme caution, rigorous ethical oversight, and a clear clinical or scientific rationale. The significant differences in pharmacokinetics between adults and children necessitate that dosing recommendations cannot be directly extrapolated, and dedicated pediatric studies are required to establish safe and effective dosing regimens.

References

Application Notes and Protocols for the Analysis of Amoxapine and its Metabolites in Post-Mortem Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class, structurally related to the antipsychotic agent loxapine. It is used to treat major depressive disorder, including neurotic and reactive depressive disorders, as well as depression accompanied by anxiety or agitation. In post-mortem toxicology, the accurate detection and quantification of amoxapine and its primary metabolites, 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine, are crucial for determining their role in the cause and manner of death.

Amoxapine is extensively metabolized in the liver, primarily into the pharmacologically active 8-hydroxyamoxapine and the minor metabolite 7-hydroxyamoxapine[1]. The parent drug has a half-life of approximately 8 hours, while the active 8-hydroxy metabolite has a much longer half-life of about 30 hours, making its detection critical in toxicological assessments[1]. Overdoses of amoxapine can present with severe symptoms that differ from classic tricyclic antidepressants, including a higher incidence of seizures and potential for renal failure.

These application notes provide detailed protocols for the extraction and analysis of amoxapine and its metabolites from post-mortem samples using common analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: A Dual-Action Antidepressant

Amoxapine exerts its therapeutic effects through a multi-faceted mechanism. Primarily, it acts as a potent inhibitor of norepinephrine (B1679862) and serotonin (B10506) (5-HT) reuptake at the presynaptic neuronal membrane. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, and distinctly from many other tricyclic antidepressants, amoxapine and its 8-hydroxy metabolite exhibit moderate to potent antagonism of the dopamine (B1211576) D2 receptor. This dual action contributes to its antidepressant and potential antipsychotic-like effects.

amoxapine_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NET Norepinephrine Transporter (NET) SER_Vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) NET->NE_Vesicle Reuptake NE_Receptor Adrenergic Receptor NET->NE_Receptor SERT->SER_Vesicle Reuptake SER_Receptor Serotonin Receptor SERT->SER_Receptor 5-HT D2_Receptor Dopamine D2 Receptor Amoxapine Amoxapine Amoxapine->NET Blocks Amoxapine->SERT Blocks Amoxapine->D2_Receptor Blocks

Figure 1. Amoxapine's dual mechanism of action.

Quantitative Data from Post-Mortem Cases

The interpretation of post-mortem drug concentrations is complex due to factors like post-mortem redistribution[2]. Femoral blood is the preferred sample for minimizing these effects. The following tables summarize amoxapine concentrations found in post-mortem toxicology cases. Data for metabolites is limited, as they are not always included in routine toxicological screens.

Table 1: Amoxapine Concentrations in Post-Mortem Blood

Case DescriptionAmoxapine Concentration (mg/L)Analytical MethodReference
Fatal Overdose (Case 1)18GC[3]
Fatal Overdose (Case 2)6.7GC[3]
Fatal Overdose (Case 1)5.7GC-MS[1]
Fatal Overdose (Case 2)3.2GC-MS[1]
Fatal Overdose (Case 1)11.5GC[4]
Fatal Overdose (Case 2)2.8GC[4]
Fatal Overdose (Case 3)0.89GC[4]
Suspected Overdose0.86 - 1.77GC-MS[1]

Note: Therapeutic serum concentrations are typically up to 0.21 mg/L[3][4].

Table 2: Amoxapine Metabolite Concentrations in Post-Mortem Samples

AnalyteConcentrationSample TypeNotesReference
8-HydroxyamoxapineNot DetectedBloodDetected qualitatively in bile hydrolysate.[1]
7-HydroxyamoxapineNot DetectedBloodDetected qualitatively in bile hydrolysate.[1]
8-HydroxyamoxapineNot ReportedSerum/UrinePresent in all overdose cases studied.[5]
7-HydroxyamoxapineTrace AmountsSerumFound in only 2 of 5 overdose cases. Present in all urine samples.[5]

Experimental Workflow and Protocols

A generalized workflow for the analysis of amoxapine and its metabolites from post-mortem samples includes sample collection, homogenization (for tissues), extraction, and instrumental analysis.

workflow Sample Post-Mortem Sample (Blood, Liver, etc.) Homogenize Homogenization (for tissue samples) Sample->Homogenize Spike Spike with Internal Standard Sample->Spike Homogenize->Spike Prep Sample Preparation Spike->Prep LLE Liquid-Liquid Extraction (LLE) Prep->LLE Option 1 SPE Solid-Phase Extraction (SPE) Prep->SPE Option 2 Evap Evaporation & Reconstitution LLE->Evap SPE->Evap Analysis Instrumental Analysis Evap->Analysis GCMS GC-MS Analysis->GCMS Option A LCMSMS LC-MS/MS Analysis->LCMSMS Option B Data Data Acquisition & Processing GCMS->Data LCMSMS->Data Report Final Report Data->Report

Figure 2. General workflow for post-mortem analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is based on the principle of extracting basic drugs like amoxapine into an organic solvent under alkaline conditions.

Reagents and Materials:

  • Post-mortem whole blood or tissue homogenate

  • Internal Standard (e.g., Protriptyline or a deuterated analog)

  • Sodium Carbonate buffer (1M, pH ~11)

  • Extraction Solvent: n-Hexane/Isoamyl Alcohol (99:1, v/v) or similar

  • Back-extraction solution: 0.1 M Sulfuric Acid

  • Re-extraction solvent: n-Hexane

  • Anhydrous Sodium Sulfate

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent: Ethyl Acetate (B1210297)

Procedure:

  • Sample Preparation: To 1 mL of whole blood or tissue homogenate in a glass tube, add 100 µL of the internal standard solution.

  • Alkalinization: Add 1 mL of Sodium Carbonate buffer to adjust the sample pH to >10. Vortex for 30 seconds.

  • First Extraction: Add 5 mL of the extraction solvent (n-Hexane/Isoamyl Alcohol). Cap and rock gently for 20 minutes.

  • Phase Separation: Centrifuge at 2500 rpm for 10 minutes.

  • Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Back-extraction: Add 2 mL of 0.1 M Sulfuric Acid to the organic extract. Vortex for 1 minute. Centrifuge for 5 minutes. The analytes will move into the acidic aqueous (lower) layer.

  • Separation: Discard the upper organic layer. Transfer the lower aqueous layer to a clean tube.

  • Second Alkalinization: Add Sodium Carbonate buffer dropwise to the aqueous phase until the pH is >10.

  • Re-extraction: Add 3 mL of n-Hexane. Vortex for 1 minute and centrifuge for 5 minutes.

  • Drying and Evaporation: Transfer the final organic (upper) layer to a new tube containing a small amount of anhydrous sodium sulfate. Transfer the dried extract to a conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 50 µL of Ethyl Acetate for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This protocol is highly effective for basic drugs, providing a cleaner extract than LLE. It utilizes a dual retention mechanism (non-polar and cation exchange) for enhanced selectivity[6].

Reagents and Materials:

  • Post-mortem whole blood

  • Internal Standard

  • Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., C8/SCX)

  • Methanol (B129727)

  • Ammonium (B1175870) Acetate Buffer (50 mM, pH 6.0)[7]

  • 1 M Acetic Acid

  • Elution Solvent: 5% Ammonium Hydroxide (B78521) in Methanol (freshly prepared)[7][8]

  • Evaporation system

  • Reconstitution solvent for LC-MS/MS (e.g., 90:10 Water/Methanol with 0.1% Formic Acid)

Procedure:

  • Sample Pre-treatment: Dilute 1 mL of whole blood with 1 mL of ammonium acetate buffer (pH 6.0)[7]. Add the internal standard. Vortex to mix. Centrifuge to pellet any solids.

  • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of ammonium acetate buffer. Do not allow the column to go dry between steps.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the column sequentially to remove interferences:

    • 2 mL of 50 mM ammonium acetate buffer (pH 6.0)[7]

    • 2 mL of 1 M Acetic Acid[7]

    • 2 mL of Methanol

    • Dry the column thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube[7][8].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent for LC-MS/MS or GC-MS analysis.

Protocol 3: GC-MS Instrumental Analysis

Gas chromatography coupled with mass spectrometry is a robust and widely used method for the analysis of tricyclic antidepressants.

Instrumentation and Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Injector: Split/splitless, operated in splitless mode at 250°C[5].

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm i.d., 0.25 µm film thickness[5][9].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5][9][10].

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes[1].

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-550) for screening and identification. Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions (Amoxapine): m/z 245 (base peak), 313 (molecular ion).

Protocol 4: LC-MS/MS Instrumental Analysis

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations and for analyzing metabolites alongside the parent drug.

Instrumentation and Parameters:

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex QTRAP series).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[11].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[11].

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Initial: 5% B

    • 0-5 min: Linear ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Source Temperature: 325°C[11].

    • IonSpray Voltage: 5500 V[12].

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)[4].

    • MRM Transitions (Example - must be optimized for specific instrument):

      • Amoxapine: Precursor Ion (Q1): 314.1 -> Product Ions (Q3): 271.1 (Quantifier), 197.1 (Qualifier)

      • 8-Hydroxyamoxapine: Precursor Ion (Q1): 330.1 -> Product Ions (Q3): 244.1 (Quantifier), 287.1 (Qualifier)

Conclusion

The protocols outlined provide robust methodologies for the extraction and quantification of amoxapine and its key metabolites from post-mortem specimens. The choice between LLE/GC-MS and SPE/LC-MS/MS will depend on laboratory resources, required sensitivity, and the desired scope of analysis. Given the significant pharmacological activity and longer half-life of 8-hydroxyamoxapine, its inclusion in toxicological analyses is highly recommended for a comprehensive interpretation of amoxapine-related deaths. The provided quantitative data serves as a reference, but interpretation must always be performed in the full context of the case history, autopsy findings, and specimen type.

References

Application Note: Quantitative Analysis of 8-Hydroxy Amoxapine in Human Urine using 8-Hydroxy Amoxapine-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amoxapine (B1665473) is a tricyclic antidepressant used in the management of depression.[1][2][3] Accurate monitoring of its major active metabolite, 8-hydroxyamoxapine (B25638), in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of clinical and forensic toxicology.[4][5][6] This application note provides a detailed protocol for the highly selective and sensitive quantification of 8-hydroxyamoxapine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 8-Hydroxy Amoxapine-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision by compensating for variations during sample preparation and analysis.[7][8][9][10]

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it shares near-identical physicochemical properties with the target analyte, ensuring similar behavior during extraction, chromatography, and ionization.[9][10] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for 8-hydroxyamoxapine analysis.

Principle

This method utilizes the principle of stable isotope dilution mass spectrometry. A known concentration of this compound is spiked into each urine sample, calibrator, and quality control sample prior to extraction. During LC-MS/MS analysis, the analyte (8-Hydroxy Amoxapine) and the internal standard (this compound) are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of 8-Hydroxy Amoxapine in the unknown samples, effectively correcting for any analyte loss during sample processing and for matrix-induced ionization suppression or enhancement.[8]

Metabolic Pathway

Amoxapine is extensively metabolized in the liver, primarily through hydroxylation, to form its major active metabolite, 8-hydroxyamoxapine.[1][5][6] This metabolite is then conjugated, primarily as a glucuronide, and excreted in the urine.[6][11]

Metabolic Pathway of Amoxapine Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP2D6) Amoxapine->Metabolism Hydroxy8 8-Hydroxy Amoxapine (Active Metabolite) Metabolism->Hydroxy8 Conjugation Glucuronidation Hydroxy8->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic conversion of Amoxapine to 8-Hydroxy Amoxapine.

Experimental Workflow

The overall workflow for the analysis of 8-hydroxyamoxapine in urine samples is depicted below. It involves sample pre-treatment, solid-phase extraction, LC-MS/MS analysis, and data processing.

Urine Drug Screening Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Urine Sample Collection Spike Spike with This compound (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elute Elution SPE->Elute Dry Evaporation & Reconstitution Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS Integration Peak Integration LCMS->Integration Calculation Concentration Calculation (Analyte/IS Ratio) Integration->Calculation Report Generate Report Calculation->Report

References

Application Note: Advanced Ionization Techniques for the Quantitative Analysis of 8-Hydroxy Amoxapine-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 8-Hydroxy Amoxapine-d8, a key deuterated internal standard for the therapeutic drug monitoring of Amoxapine (B1665473), a tricyclic antidepressant. The primary analytical method detailed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI). Furthermore, this document explores the potential of advanced ionization techniques as future perspectives for high-throughput and direct-from-sample analyses. All experimental parameters are presented to guide researchers in developing and validating robust bioanalytical methods.

Introduction

Amoxapine is a dibenzoxazepine (B10770217) tricyclic antidepressant and antipsychotic drug. Its major active metabolite, 8-hydroxyamoxapine (B25638), plays a significant role in its therapeutic effect and is routinely monitored in clinical and research settings.[1][2] Accurate quantification of amoxapine and its metabolites in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This application note focuses on the established method of LC-MS/MS with Electrospray Ionization (ESI) for the robust and sensitive quantification of this compound. Additionally, we will briefly discuss advanced ionization techniques like ambient ionization, which hold promise for future applications in rapid and direct analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical for removing interferences from complex biological matrices.

Materials:

  • Human plasma or serum samples

  • This compound internal standard spiking solution

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Spiking: To 100 µL of plasma or serum, add the this compound internal standard solution to achieve the desired final concentration. Vortex for 10 seconds.

  • Protein Precipitation (Optional but Recommended): Add 300 µL of acetonitrile to the sample. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step (or the diluted plasma sample) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

System: UHPLC system Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:

Time (min) %B
0.0 10
1.0 10
5.0 90
5.1 10
7.0 10
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters

System: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Ion Source Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the suggested MRM transitions and collision energies for 8-Hydroxy Amoxapine and its deuterated internal standard. These values should be optimized for the specific instrument used. The precursor ion for this compound is predicted based on its molecular weight plus a proton. The product ions are inferred from the fragmentation of the non-deuterated analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Suggested Starting Point)
8-Hydroxy Amoxapine330.1285.125
245.135
This compound 338.2 293.2 25
253.2 35

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

workflow sample Biological Sample (Plasma/Serum) spike Spike with this compound sample->spike spe Solid-Phase Extraction (SPE) spike->spe reconstitute Evaporate & Reconstitute spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (ESI+) lc->ms data Data Acquisition & Processing ms->data quant Quantitative Results data->quant

Caption: Experimental workflow for the analysis of this compound.

Advanced Ionization Techniques: Future Perspectives

While ESI is a robust and sensitive ionization technique for this application, the field of mass spectrometry is continually evolving. Advanced ionization techniques, particularly ambient ionization methods, offer the potential for simplified or eliminated sample preparation, leading to higher throughput.

Ambient Ionization Mass Spectrometry (AIMS):

AIMS techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation.[3][4] For therapeutic drug monitoring, this could translate to the direct analysis of dried blood spots or even direct analysis from patient samples in a clinical setting.[3]

Some promising AIMS techniques include:

  • Desorption Electrospray Ionization (DESI): A solvent spray is directed onto the sample surface, desorbing and ionizing analytes for MS analysis.[5]

  • Direct Analysis in Real Time (DART): A stream of heated, metastable gas is directed at the sample to desorb and ionize analytes.

The diagram below illustrates the general principle of ambient ionization.

ambient_ionization cluster_source Ambient Ionization Source cluster_ms Mass Spectrometer ionization_source Ionization Probe (e.g., DART, DESI) sample Sample in Ambient Environment ionization_source->sample Ionizing Agent ms_inlet MS Inlet sample->ms_inlet Desorbed Ions mass_analyzer Mass Analyzer ms_inlet->mass_analyzer detector Detector mass_analyzer->detector

Caption: General principle of ambient ionization mass spectrometry.

While the application of these advanced techniques for the routine quantitative analysis of this compound is still an area of research, they represent a promising future direction for rapid and high-throughput bioanalysis in drug development and clinical diagnostics.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using LC-MS/MS with ESI. The presented methods for sample preparation, liquid chromatography, and mass spectrometry are robust and sensitive, making them suitable for a wide range of research and clinical applications. The use of the specified deuterated internal standard is crucial for achieving accurate and precise results. The exploration of advanced ionization techniques highlights potential future improvements in analytical workflows, aiming for even faster and more direct measurement of therapeutic drugs and their metabolites in biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Hydroxy Amoxapine-d8 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 8-Hydroxy Amoxapine. This guide focuses on the optimization of 8-Hydroxy Amoxapine-d8 as an internal standard to ensure accurate and robust assay performance.

Troubleshooting Guide

High variability or unexpected results in your bioanalytical assay can often be traced back to issues with the internal standard. The following table outlines common problems encountered with this compound, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
High Variability in Internal Standard (IS) Response Inconsistent sample preparation (pipetting errors, incomplete extraction).[1][2]Review and standardize all manual pipetting steps. Ensure complete and consistent vortexing and centrifugation. Automate liquid handling steps if possible.
Instability of the IS in the sample matrix or processing solvents.[3]Evaluate the stability of this compound in the biological matrix at relevant storage and processing temperatures.
Issues with the LC-MS/MS system (e.g., inconsistent injection volume, fluctuating spray stability).[4]Perform system suitability tests before each analytical run. Check for leaks, and ensure the autosampler and mass spectrometer source are clean and properly maintained.
Chromatographic Peak Shape Issues (Tailing, Splitting) Poor chromatographic separation from matrix components.Optimize the HPLC/UHPLC gradient and consider using a different column chemistry (e.g., C18, Phenyl-Hexyl).
Analyte or IS degradation on the column.Adjust the mobile phase pH to improve the stability of 8-Hydroxy Amoxapine and its deuterated internal standard.
Inaccurate Quantification (Bias) Contribution from unlabeled analyte in the deuterated IS.Assess the isotopic purity of the this compound standard. The response of the analyte in a blank sample spiked only with the IS should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
Differential matrix effects between the analyte and IS.Optimize the sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) may provide cleaner extracts than protein precipitation.
Non-linear response at the upper or lower ends of the calibration curve.Adjust the concentration of the this compound. A common starting point is a concentration in the mid-range of the calibration curve.
Isotopic Exchange (Loss of Deuterium) Unstable location of the deuterium (B1214612) labels on the molecule.Use an internal standard with deuterium labels on a stable part of the molecule, such as an aromatic ring. Avoid labels on exchangeable protons (e.g., -OH, -NH).
Extreme pH conditions during sample preparation or chromatography.Maintain the pH of all solutions within a neutral to moderately acidic range (pH 3-7) to minimize the risk of back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my assay?

A1: The optimal concentration of the internal standard (IS) is critical for assay accuracy and precision. A general guideline is to use a concentration that provides a response that is similar to the analyte response at the mid-point of the calibration curve. A common practice is to aim for an IS concentration that is 50-100% of the expected analyte concentration in the middle of the standard curve. It is recommended to test a few concentrations during method development to find the one that yields the best performance.

Parameter Recommendation
IS Concentration Range 25 - 250 ng/mL
Starting Concentration 100 ng/mL
Evaluation Criteria Precision and accuracy of quality control (QC) samples, linearity of the calibration curve (r² > 0.99).

Q2: I am observing a chromatographic shift between 8-Hydroxy Amoxapine and this compound. What could be the cause and how can I fix it?

A2: A slight difference in retention time between the analyte and its deuterated internal standard, known as an isotopic effect, can sometimes occur. This is more common with a higher number of deuterium substitutions. To address this, ensure your peak integration windows are set appropriately to capture both peaks accurately. If the shift is significant and impacts quantification, consider optimizing your chromatographic method by adjusting the gradient slope or the mobile phase composition to achieve co-elution.

Q3: How can I minimize matrix effects in my 8-Hydroxy Amoxapine assay?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a common challenge in bioanalysis. To minimize them:

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.

  • Chromatographic Separation: Improve the separation of 8-Hydroxy Amoxapine from endogenous matrix components by using a longer column, a shallower gradient, or a different stationary phase.

  • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What should I do if I suspect my this compound internal standard is contaminated with the unlabeled analyte?

A4: Contamination of the deuterated internal standard with the unlabeled analyte can lead to a positive bias in your results, especially at the lower end of the calibration curve. To check for this, prepare a blank matrix sample and spike it only with the this compound at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled 8-Hydroxy Amoxapine. The response should be less than 5% of the response of the LLOQ standard. If it is higher, you may need to source a new batch of the internal standard with higher isotopic purity.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation

This protocol provides a general procedure for the extraction of 8-Hydroxy Amoxapine from human plasma.

Materials:

  • Human plasma samples, calibration standards, and quality controls (QCs).

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Precipitation solvent: Acetonitrile with 0.1% formic acid, chilled to -20°C.

  • Microcentrifuge tubes (1.5 mL).

  • Vortex mixer.

  • Centrifuge capable of 13,000 x g.

  • HPLC vials with inserts.

Procedure:

  • Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold precipitation solvent to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial with an insert.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

This section provides typical starting conditions for the analysis of 8-Hydroxy Amoxapine. Optimization will be required for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (8-Hydroxy Amoxapine) To be determined empirically (e.g., Q1: m/z 330.1 -> Q3: m/z 271.1)
MRM Transition (this compound) To be determined empirically (e.g., Q1: m/z 338.1 -> Q3: m/z 279.1)
Collision Energy To be optimized for your instrument
Declustering Potential To be optimized for your instrument

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with This compound plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms Inject data Data Acquisition (MRM Mode) lcms->data processing Data Processing (Peak Integration, Ratio Calculation) data->processing quantification Quantification processing->quantification

Caption: Bioanalytical workflow for 8-Hydroxy Amoxapine quantification.

start High IS Variability Observed prep Review Sample Preparation Protocol start->prep lcms Check LC-MS/MS System Performance start->lcms stability Evaluate IS Stability start->stability prep_sol Standardize Pipetting Ensure Thorough Mixing prep->prep_sol lcms_sol Perform System Suitability Clean MS Source lcms->lcms_sol stability_sol Analyze Stability Samples at Different Conditions stability->stability_sol

Caption: Troubleshooting logic for high internal standard variability.

References

Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing issues related to isotopic exchange and back-exchange of deuterated standards in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange in the context of deuterated internal standards?

A1: Isotopic exchange, also known as back-exchange, is an unintended process where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix, solvents, or the analytical mobile phase.[1][2] This phenomenon can compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS), by altering the mass of the internal standard.[1][2]

The primary concerns with isotopic exchange are:

  • Underestimation of the Internal Standard: A decrease in the deuterated internal standard's signal leads to an artificially high analyte-to-internal standard ratio.[1]

  • Overestimation of the Analyte: The back-exchanged internal standard can contribute to the signal of the non-labeled analyte, causing a false positive and an overestimation of the analyte's concentration.[1]

Q2: What factors influence the rate of isotopic back-exchange?

A2: Several factors can promote the back-exchange of deuterium for hydrogen:

  • pH: The stability of deuterium labels is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange process.[3][4] The rate of exchange is typically minimized at a pH of around 2.5.[5]

  • Temperature: Higher temperatures accelerate the kinetics of the exchange reaction.[1] Therefore, it is crucial to maintain low temperatures during sample preparation and storage.[5]

  • Solvent Composition: Protic solvents like water and methanol (B129727) can act as a source of hydrogen atoms, facilitating back-exchange.[1] The composition of the liquid chromatography mobile phase can also play a significant role.[5]

  • Position of the Deuterium Label: The location of the deuterium atom within the molecule is a critical determinant of its stability. Labels on heteroatoms (e.g., -OH, -NH) are generally more labile than those on carbon atoms.[5][6] Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange.[1][6]

  • Sample Matrix: Components within a biological matrix, such as enzymes, can potentially catalyze the exchange process.[1]

Q3: How can I select a stable deuterated internal standard?

A3: Choosing an appropriate deuterated internal standard is crucial for the accuracy and reproducibility of your analytical method. Key considerations include:

  • Stability of the Label: Ensure that the deuterium labels are positioned on non-exchangeable sites within the molecule. Avoid labels on heteroatoms like oxygen and nitrogen.[6] While more expensive, standards with 13C or 15N labels are not susceptible to exchange.[6]

  • Degree of Deuteration: An ideal internal standard should have a mass difference of at least 4-5 Daltons from the analyte to minimize mass spectrometric cross-talk.[7]

  • Isotopic Purity: The standard should be free of unlabeled species to avoid interference with the analyte quantification.[6]

  • Chromatographic Behavior: Ideally, the deuterated standard should co-elute with the analyte to ensure that both experience the same matrix effects.[8][9] However, be aware of the "isotope effect," which can sometimes cause deuterated compounds to elute slightly earlier in reversed-phase chromatography.[10]

Troubleshooting Guide

Problem 1: The signal of my deuterated internal standard is decreasing over an analytical run.

This issue often points to the instability of the internal standard under the analytical conditions, likely due to back-exchange.

Possible CauseTroubleshooting Steps
Back-exchange in the autosampler 1. Maintain the autosampler at a low temperature (e.g., 4°C).[5]2. Minimize the time samples are queued before injection.[5]
Unstable standard in the mobile phase 1. Assess the stability of the standard in the mobile phase over time.2. If compatible with the chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5).[5]
Contamination in the LC system 1. Thoroughly flush the LC system between analytical runs.2. Where feasible, dedicate columns and tubing to specific analyses to avoid cross-contamination.

Problem 2: My calibration curve is non-linear, particularly at higher concentrations.

This can be a result of isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the analyte contribute to the mass channel of the deuterated internal standard. This is more common with internal standards that have a low degree of deuteration.[1]

Possible CauseTroubleshooting Steps
Isotopic interference from the analyte 1. Acquire a full scan mass spectrum of a high concentration of the unlabeled analyte to check for any isotope peaks at the m/z of the deuterated internal standard.[1]2. If possible, use an internal standard with a higher degree of deuteration (e.g., d5 or greater) to increase the mass difference.[1]3. Consider using a ¹³C or ¹⁵N-labeled internal standard, as these are not prone to this type of interference.[1]
Inappropriate internal standard concentration 1. Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range.

Problem 3: I am observing chromatographic separation between my analyte and its deuterated internal standard.

This phenomenon, known as the "isotope effect," can lead to differential matrix effects and compromise quantitative accuracy.[9][11]

Possible CauseTroubleshooting Steps
Isotope effect 1. Modify chromatographic conditions by adjusting the mobile phase composition, gradient, or column temperature to try and minimize the separation.[11]2. Evaluate different chromatography columns, as the degree of separation can be column-dependent.[11]3. If chromatographic adjustments are not successful, consider using a different internal standard, such as a ¹³C-labeled version, which is less prone to chromatographic shifts.[11]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific experimental conditions.[2]

Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and relevant solvents over a time course.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix (e.g., plasma) and immediately process it using your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours).

    • Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Sample Processing: After the specified incubation period, process the incubated samples using your established extraction and preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests potential degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indicator of back-exchange.[2]

Data Presentation: Example Stability Assessment Data

The following table illustrates hypothetical data from a stability experiment as described in Protocol 1.

Sample ConditionIncubation Time (hours)Internal Standard Peak Area (counts)Analyte Peak Area at IS Retention Time (counts)Conclusion
T=0 (Matrix)01,500,000< 100Stable at baseline
Incubated Matrix41,250,000250,000Evidence of back-exchange
Incubated Solvent41,480,000< 150Stable in solvent

Visualizations

Isotopic_Exchange_Pathway cluster_environment Protic Environment (e.g., H2O, MeOH) cluster_molecule Deuterated Standard cluster_factors Influencing Factors Protons H+ Labile_Position Labile Deuterium (-O-D, -N-D, α-carbonyl-D) Protons->Labile_Position Proton Source Deuterated_Standard Analyte-D (Stable Label) Deuterated_Standard->Labile_Position Susceptible Site Exchanged_Standard Analyte-H (Back-Exchanged) Labile_Position->Exchanged_Standard Exchange Event pH pH (Acidic/Basic) pH->Labile_Position Temperature Temperature (Elevated) Temperature->Labile_Position Time Time (Increased Exposure) Time->Labile_Position

Caption: Factors influencing isotopic back-exchange in deuterated standards.

References

Navigating the Chromatographic Maze: A Technical Support Center for Amoxapine Metabolite Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to overcoming the challenges of analyzing amoxapine (B1665473) and its primary metabolites, 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638), using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal peak shape and resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing amoxapine and its metabolites by LC-MS?

The most prevalent issues include poor peak shape, specifically peak tailing, and inadequate resolution between the parent drug and its hydroxylated metabolites. These challenges arise primarily due to the basic nature of amoxapine and its metabolites, which can lead to undesirable secondary interactions with the stationary phase.

Q2: Why does peak tailing occur with amoxapine and its metabolites?

Peak tailing for basic compounds like amoxapine is often caused by interactions between the positively charged analytes and negatively charged residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1] This secondary interaction delays the elution of a portion of the analyte molecules, resulting in asymmetrical peaks.

Q3: What is a good starting point for mobile phase selection?

A common and effective starting point for the analysis of amoxapine and its metabolites is a mobile phase consisting of acetonitrile (B52724) and water, with an acidic modifier. Typically, 0.1% formic acid is used to lower the pH of the mobile phase. This helps to protonate the silanol groups on the stationary phase, minimizing secondary interactions with the basic analytes. The addition of a buffer salt, such as ammonium (B1175870) formate (B1220265), can further improve peak shape.

Q4: Which type of HPLC column is generally recommended?

Reversed-phase columns, particularly C18 and C8 columns, are widely used for the separation of amoxapine and its metabolites. C18 columns offer higher hydrophobicity and are often a good first choice for separating a range of non-polar to moderately polar compounds. C8 columns, being less hydrophobic, can provide faster elution times. The choice between them may depend on the specific requirements of the assay, such as the desired retention time and resolution.

Q5: How can I improve the resolution between 7-hydroxyamoxapine and 8-hydroxyamoxapine?

Improving the resolution between these isomeric metabolites often requires careful optimization of the mobile phase composition and gradient. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can enhance separation. Additionally, adjusting the mobile phase pH can alter the selectivity between the two metabolites. Experimenting with different column chemistries, such as phenyl-hexyl columns, may also provide the necessary selectivity for baseline separation.

Troubleshooting Guides

Guide 1: Addressing Severe Peak Tailing

Problem: You are observing significant peak tailing for amoxapine and its metabolites, characterized by an asymmetry factor greater than 1.5.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: This is the most likely cause.

    • Solution 1: Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid (typically 0.1%). This protonates the residual silanol groups, reducing their interaction with the protonated basic analytes.

    • Solution 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase. However, be aware that TEA can cause ion suppression in the mass spectrometer.

    • Solution 3: Use a Buffered Mobile Phase: Employ a buffer system like ammonium formate or ammonium acetate (B1210297) (typically 5-20 mM) in your mobile phase. The cations from the buffer can shield the silanol groups, improving peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Wash the column with a strong solvent. If the problem persists, replace the column.

  • Extra-column Dead Volume: Excessive tubing length or improper connections can contribute to peak broadening and tailing.

    • Solution: Use tubing with the smallest possible inner diameter and ensure all connections are secure and have no gaps.

Guide 2: Improving Resolution Between Amoxapine and its Metabolites

Problem: Amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine are co-eluting or have poor resolution (Rs < 1.5).

Potential Causes and Solutions:

  • Inadequate Mobile Phase Selectivity: The current mobile phase composition may not be optimal for separating these closely related compounds.

    • Solution 1: Adjust Organic Modifier Percentage: Modify the gradient profile. A shallower gradient (slower increase in organic solvent concentration) will increase the separation time and can improve resolution.

    • Solution 2: Change the Organic Modifier: If you are using acetonitrile, try methanol (B129727), or a combination of both. Different organic solvents can alter the selectivity of the separation.

    • Solution 3: Optimize Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds. Systematically evaluate the effect of pH on resolution.

  • Suboptimal Column Chemistry: The stationary phase may not be providing sufficient selectivity.

    • Solution 1: Switch between C18 and C8: If you are using a C18 column, a C8 column might offer different selectivity and potentially better resolution, or vice versa.

    • Solution 2: Consider an Alternative Stationary Phase: Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic compounds and may improve the separation of amoxapine and its metabolites.

  • Insufficient Column Efficiency: A poorly packed or old column will have reduced efficiency, leading to broader peaks and decreased resolution.

    • Solution: Use a column with smaller particles (e.g., sub-2 µm) for higher efficiency, or replace an old column.

Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can influence the analysis of amoxapine and its metabolites. This data is based on general chromatographic principles for basic compounds and serves to demonstrate expected trends.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry and Retention Time

AnalyteMobile Phase pHIllustrative Retention Time (min)Illustrative Peak Asymmetry (As)
Amoxapine 3.0 (0.1% Formic Acid)5.21.1
5.0 (10mM Ammonium Acetate)4.81.5
7.0 (10mM Ammonium Bicarbonate)4.52.1
7-Hydroxyamoxapine 3.0 (0.1% Formic Acid)4.11.2
5.0 (10mM Ammonium Acetate)3.81.6
7.0 (10mM Ammonium Bicarbonate)3.62.3
8-Hydroxyamoxapine 3.0 (0.1% Formic Acid)4.31.2
5.0 (10mM Ammonium Acetate)4.01.7
7.0 (10mM Ammonium Bicarbonate)3.82.4

Table 2: Illustrative Comparison of C18 and C8 Columns on Retention Time and Resolution

Column TypeAnalyte PairIllustrative Retention Time (min)Illustrative Resolution (Rs)
C18 (100 x 2.1 mm, 1.8 µm) Amoxapine / 8-Hydroxyamoxapine5.2 / 4.32.1
8-Hydroxyamoxapine / 7-Hydroxyamoxapine4.3 / 4.11.4
C8 (100 x 2.1 mm, 1.8 µm) Amoxapine / 8-Hydroxyamoxapine4.5 / 3.81.9
8-Hydroxyamoxapine / 7-Hydroxyamoxapine3.8 / 3.61.6

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of amoxapine and its metabolites from plasma samples.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elute the Analytes: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Recommended LC-MS Method for Amoxapine and Metabolites
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Amoxapine: To be determined empirically

    • 7-Hydroxyamoxapine: To be determined empirically

    • 8-Hydroxyamoxapine: To be determined empirically

Visualizations

cluster_metabolism Amoxapine Metabolism Amoxapine Amoxapine Metabolite1 7-Hydroxyamoxapine Amoxapine->Metabolite1 CYP2D6 Metabolite2 8-Hydroxyamoxapine Amoxapine->Metabolite2 CYP3A4

Caption: Simplified metabolic pathway of amoxapine.

Start Poor Peak Shape or Resolution CheckPeakShape Evaluate Peak Shape (Tailing, Fronting, Broad) Start->CheckPeakShape CheckResolution Evaluate Resolution (Rs < 1.5?) CheckPeakShape->CheckResolution Good Shape OptimizeMobilePhase Optimize Mobile Phase (pH, Organic %, Additives) CheckPeakShape->OptimizeMobilePhase Poor Shape CheckResolution->OptimizeMobilePhase Poor Resolution End Achieved Good Chromatography CheckResolution->End Good Resolution CheckSystem Check LC System (Dead Volume, Leaks) OptimizeMobilePhase->CheckSystem OptimizeColumn Optimize Column (C18, C8, Phenyl) OptimizeColumn->End CheckSystem->OptimizeColumn

Caption: Troubleshooting workflow for LC-MS method development.

cluster_parameters LC Parameter Optimization cluster_outcomes Desired Outcomes MobilePhase Mobile Phase pH & Additives PeakShape Improved Peak Shape (Reduced Tailing) MobilePhase->PeakShape Resolution Enhanced Resolution (Rs > 1.5) MobilePhase->Resolution Column Column Chemistry (C18, C8, etc.) Column->Resolution Gradient Gradient Profile Gradient->Resolution

Caption: Relationship between LC parameters and chromatographic outcomes.

References

Minimizing ion suppression in the analysis of 8-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 8-Hydroxy Amoxapine-d8

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a matrix effect encountered in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2][3] The phenomenon occurs within the ion source of the mass spectrometer and can be caused by a variety of endogenous and exogenous substances present in the sample.[3]

Q2: What are the common causes of ion suppression in bioanalytical methods?

A2: Ion suppression is primarily caused by high concentrations of co-eluting compounds that compete with the analyte for ionization.[2][3] Common sources of interference in biological matrices like plasma or serum include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: Non-volatile salts from buffers used in sample preparation can crystallize on the ESI probe, reducing ionization efficiency.[5][6]

  • Endogenous Compounds: Other small molecules naturally present in the biological sample can co-elute with the analyte.[3][5]

  • Exogenous Substances: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes, can also lead to ion suppression.[3]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment.[5][7] In this technique, a constant flow of this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC system. Any dip in the constant signal of the infused standard at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.

Another approach is the post-extraction spike method, which provides a quantitative assessment. The response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. A lower response in the matrix extract indicates ion suppression.[7]

Q4: What are the primary strategies to minimize ion suppression?

A4: The three main strategies to mitigate ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[5][8]

  • Chromatographic Separation: To separate the analyte from interfering compounds during the LC run.[2][5]

  • Optimization of Mass Spectrometric Conditions: To enhance the ionization of the analyte relative to the interfering substances.[7]

The following sections provide more detailed troubleshooting guidance on each of these areas.

Troubleshooting Guides

Issue 1: Poor sensitivity and reproducibility suspected to be due to ion suppression.

This guide provides a systematic approach to identifying and mitigating ion suppression.

Troubleshooting Workflow

IonSuppression_Troubleshooting start Start: Poor Sensitivity/ Reproducibility Observed confirm_suppression Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->confirm_suppression sample_prep Optimize Sample Preparation confirm_suppression->sample_prep Suppression Confirmed end End: Method Optimized confirm_suppression->end No Suppression chromatography Optimize Chromatography sample_prep->chromatography ms_conditions Optimize MS Conditions chromatography->ms_conditions revalidate Re-evaluate Method Performance ms_conditions->revalidate revalidate->sample_prep Performance Unacceptable revalidate->end Performance Acceptable PostColumn_Infusion lc_pump LC Pump (Mobile Phase) injector Autosampler (Inject Blank Matrix) lc_pump->injector column Analytical Column injector->column tee T-Union column->tee ms Mass Spectrometer tee->ms infusion_pump Syringe Pump (Analyte Standard) infusion_pump->tee

References

Overcoming challenges in solid-phase extraction recovery of amoxapine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of amoxapine (B1665473). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help overcome common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of amoxapine, presented in a question-and-answer format.

Question: Why am I experiencing low recovery of amoxapine?

Answer: Low recovery of amoxapine can stem from several factors throughout the SPE workflow. The most common causes are related to improper method parameters that do not align with the physicochemical properties of amoxapine.[1][2][3] A systematic approach to troubleshooting is recommended.

First, review the core steps of your SPE protocol: sorbent selection, conditioning, sample loading, washing, and elution.[4] Amoxapine, a tricyclic antidepressant, has a pKa and specific solubility profile that must be considered at each stage.[5][6]

To diagnose the issue, it's helpful to analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.[2][4]

Troubleshooting Low Recovery: A Logical Approach

LowRecoveryTroubleshooting cluster_solutions Potential Causes and Solutions start Low Amoxapine Recovery check_fractions Analyze Load and Wash Fractions for Amoxapine start->check_fractions analyte_in_load Analyte Found in Loading Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte Found in Wash Fraction? analyte_in_load->analyte_in_wash No insufficient_binding Insufficient Sorbent Binding - Check sample pH - Decrease loading flow rate - Select a different sorbent analyte_in_load->insufficient_binding Yes no_elution Analyte Not Eluting? analyte_in_wash->no_elution No wash_too_strong Wash Solvent Too Strong - Decrease solvent strength - Use a weaker wash solvent analyte_in_wash->wash_too_strong Yes elution_too_weak Elution Solvent Too Weak - Increase solvent strength - Optimize elution solvent pH no_elution->elution_too_weak Yes other_issues Consider Other Issues: - Sorbent Drying - Sample Overload - Matrix Effects no_elution->other_issues No

Caption: A troubleshooting workflow for diagnosing low amoxapine recovery in SPE.

Question: What are the optimal SPE sorbent and solvents for amoxapine?

Answer: The choice of sorbent and solvents is critical and depends on the sample matrix. Based on published methods with high recovery rates, here are some proven options:

  • Reversed-Phase SPE: C18 or cyanopropyl (CN) bonded silica (B1680970) are effective choices for amoxapine.[7][8] Reversed-phase chromatography is suitable for hydrophobic molecules like amoxapine.[4]

  • Conditioning Solvent: Typically methanol (B129727), followed by water or a buffer to equilibrate the sorbent.[1]

  • Sample Loading: The sample should be pre-treated to ensure amoxapine is retained. Given amoxapine's basic nature, adjusting the sample pH to be at least 2 pH units above its pKa will ensure it is in a neutral state, promoting retention on a reversed-phase sorbent.

  • Wash Solvent: A weak organic solvent mix in water is used to remove interferences without eluting the amoxapine. The strength should be optimized to avoid premature elution.[2]

  • Elution Solvent: A stronger organic solvent is required. Methanol has been used effectively.[9] One study reported successful elution from C18 columns using 10 mM methanolic ammonium (B1175870) acetate.[8] Another successful method used an acetic acid/acetonitrile (B52724)/n-butylamine mobile phase for elution from cyanopropyl columns.[7]

ParameterSorbentElution SolventReported RecoveryReference
Method 1 CyanopropylAcetic acid/acetonitrile/n-butylamine85-100%[7]
Method 2 C1810 mM Methanolic Ammonium Acetate97-100%[8]

Question: How does sample pH affect amoxapine recovery?

Answer: Sample pH is a critical factor for ionizable compounds like amoxapine. To ensure optimal retention on a reversed-phase sorbent, the analyte should be in its neutral, less polar form. Amoxapine is a basic compound, so the sample pH should be adjusted to be at least two pH units above its pKa to suppress its ionization.[3][10] This increases its hydrophobicity and strengthens its interaction with the C18 or other reversed-phase sorbent.[3] Conversely, for elution, adjusting the pH to ionize the amoxapine can help in its release from the sorbent.

Question: My recovery is inconsistent between samples. What could be the cause?

Answer: A lack of reproducibility is often traced to variations in the experimental procedure.[2] Common culprits include:

  • Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, or elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent results. Slower loading flow rates can sometimes improve retention.[2][11]

  • Sorbent Drying: For silica-based sorbents, it is crucial to prevent the sorbent bed from drying out between the conditioning, equilibration, and sample loading steps.[10] Drying can deactivate the sorbent and lead to poor recovery.[4]

  • Sample Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to break through during the loading step, resulting in lower recovery.[1][3] Ensure the amount of amoxapine and other matrix components does not exceed about 5% of the sorbent mass.[12]

  • Matrix Effects: Complex biological matrices can contain endogenous substances that interfere with the binding of amoxapine to the sorbent. Proper sample pre-treatment, such as protein precipitation or filtration, may be necessary.[13]

Experimental Protocol Example

This section provides a detailed methodology for a reversed-phase SPE procedure for amoxapine from a biological matrix, based on established methods.[7][8]

SPE Workflow for Amoxapine Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample_prep 1. Sample Pre-treatment (e.g., Centrifugation, pH adjustment) condition 2. Sorbent Conditioning (e.g., Methanol) sample_prep->condition equilibrate 3. Sorbent Equilibration (e.g., Water/Buffer) condition->equilibrate load 4. Sample Loading equilibrate->load wash 5. Washing (Remove Interferences) load->wash elute 6. Elution (Collect Amoxapine) wash->elute analysis 7. Analysis (e.g., HPLC, LC-MS/MS) elute->analysis

Caption: A step-by-step workflow for the solid-phase extraction of amoxapine.

Materials:

  • SPE Cartridge: C18, 100 mg/1 mL

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 5% Methanol in Water

  • Elution Solvent: 10 mM Methanolic Ammonium Acetate

  • Sample: Plasma or serum containing amoxapine

  • pH Adjustment: Ammonium hydroxide (B78521) or a suitable buffer

Procedure:

  • Sample Pre-treatment:

    • Thaw the biological sample to room temperature.

    • Centrifuge the sample to pellet any particulates.

    • Take a known aliquot of the supernatant.

    • Adjust the sample pH to >9.0 using a suitable base to ensure amoxapine is in its non-ionized form.

  • SPE Cartridge Conditioning:

    • Place the C18 cartridge on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge. Do not let the sorbent dry.

  • SPE Cartridge Equilibration:

    • Immediately follow the methanol with 1 mL of deionized water. Ensure the sorbent does not dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge.

    • Use a low flow rate (e.g., 0.5-1 mL/min) to allow for adequate interaction between amoxapine and the sorbent.

  • Washing:

    • Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove polar interferences.

    • After washing, dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water, which can interfere with the elution step.[4]

  • Elution:

    • Place a collection tube under the cartridge.

    • Add 1 mL of the elution solvent (10 mM methanolic ammonium acetate).

    • Allow the solvent to soak the sorbent for a minute before applying a slow vacuum to elute the amoxapine.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase for increased sensitivity in the subsequent chromatographic analysis (e.g., HPLC or LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of amoxapine to consider for SPE?

Amoxapine is a dibenzoxazepine (B10770217) derivative with a molecular weight of 313.8 g/mol .[5] It is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO, DMF, and ethanol.[14] As a basic compound, its ionization state is pH-dependent, which is a critical consideration for SPE method development.[3]

Q2: Can I use a polymeric sorbent for amoxapine extraction?

Yes, polymeric sorbents (e.g., Oasis HLB) can be a good alternative to silica-based sorbents. They offer high capacity and are stable across a wider pH range, which can be advantageous. The general principles of conditioning, pH adjustment, and solvent selection would still apply.

Q3: My sample is in a non-aqueous solvent. How should I proceed?

If your sample is dissolved in a polar organic solvent like acetonitrile or methanol, it should be diluted with water to reduce the organic content to less than 10% before loading onto a reversed-phase cartridge.[12] If it's in a non-polar solvent, a normal-phase SPE sorbent might be more appropriate, or the solvent can be evaporated and the residue reconstituted in a compatible loading buffer.[12]

Q4: Is it necessary to dry the SPE cartridge after the wash step?

For reversed-phase SPE using a water-immiscible elution solvent, a thorough drying step is crucial. Residual water on the silica sorbent can prevent the organic elution solvent from efficiently interacting with the analyte, leading to poor recovery.[4] If a water-miscible elution solvent is used, this step may be less critical but is still recommended.[4]

Q5: What analytical techniques are typically used after SPE of amoxapine?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the analysis of amoxapine after SPE.[8][15][16] LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for complex biological matrices.[16]

References

Technical Support Center: Optimizing Deuterium-Labeled Internal Standard Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterium-labeled internal standards (IS) in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and to provide guidance on best practices for labeling strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Q1: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the common causes?

A1: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are the chromatographic isotope effect leading to differential matrix effects, back-exchange of deuterium (B1214612) atoms, and the presence of unlabeled analyte as an impurity in the standard.[1][2] Each of these potential issues requires systematic investigation.

Troubleshooting Steps:

  • Verify Co-elution: The first step is to overlay the chromatograms of the analyte and the internal standard. A significant separation, with the deuterated compound often eluting slightly earlier, is known as the deuterium isotope effect.[3] This shift can expose the analyte and the IS to different levels of ion suppression or enhancement from the sample matrix as they elute, compromising accuracy.[2][4]

  • Assess Isotopic Stability (Back-Exchange): Deuterium atoms can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][5] This is most likely if labels are on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[1][5] This loss of deuterium can lead to a reduced IS signal and a falsely elevated analyte signal.[6]

  • Confirm Isotopic and Chemical Purity: The presence of the non-deuterated analyte (D0) as an impurity in your internal standard will lead to an overestimation of the analyte's concentration.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[1][3]

Below is a logical workflow for troubleshooting these common issues.

Start Inconsistent or Inaccurate Results Check_Coelution Step 1: Overlay Chromatograms (Analyte vs. IS) Start->Check_Coelution Coelution_OK Do they co-elute? Check_Coelution->Coelution_OK Check_Purity Step 2: Verify IS Purity (Certificate of Analysis, HRMS) Coelution_OK->Check_Purity Yes Fix_Chrom Optimize chromatography (e.g., lower resolution column) or use 13C/15N IS. Coelution_OK->Fix_Chrom No Purity_OK Is D0 impurity <20% of LLOQ? Check_Purity->Purity_OK Check_Exchange Step 3: Test for Back-Exchange (Incubate IS in blank matrix) Purity_OK->Check_Exchange Yes Fix_Purity Contact supplier. Quantify D0 contribution and correct results. Purity_OK->Fix_Purity No Exchange_OK Is D0 signal stable over time? Check_Exchange->Exchange_OK Success Assay performance likely robust. Consider other factors. Exchange_OK->Success Yes Fix_Exchange Re-synthesize IS with labels on stable positions. Avoid labile sites. Exchange_OK->Fix_Exchange No

Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Deuterium Label Instability (Back-Exchange)

Q2: I suspect my internal standard is losing its deuterium labels. How do I confirm this and what positions should be avoided for labeling?

A2: Deuterium back-exchange is a critical issue that can compromise an assay. It occurs when deuterium atoms are replaced by protons from the solvent or sample matrix.[2] This is particularly common in acidic or basic solutions.[2]

Problematic Labeling Positions to Avoid:

  • Heteroatoms: Deuterium placed on oxygen (-OH), nitrogen (-NH), or sulfur (-SH) is highly prone to rapid exchange.[1][5]

  • Adjacent to Carbonyls: Carbons alpha to a carbonyl group (C=O) can undergo enolization, which facilitates deuterium exchange.[1][5]

  • Certain Aromatic Positions: Some positions on aromatic rings can be susceptible to exchange under specific pH conditions.[5]

Best Practice: Labels should be placed on stable, non-exchangeable positions, such as alkyl chains or aromatic rings that are not activated for exchange.[1] If stability remains an issue, using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N is a reliable alternative as they are not susceptible to exchange.[1][5]

Experimental Protocol: Evaluation of H/D Back-Exchange

This protocol is designed to determine if deuterium labels on the internal standard are exchanging with protons from the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., methanol/water).

    • Set B (Matrix): Spike the deuterated internal standard at the same concentration into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1] It is recommended to test multiple time points (e.g., T=0, T=4h, T=24h).

  • Process: Extract the samples using your established procedure.

  • Analyze: Analyze the samples by LC-MS/MS.

  • Monitor and Interpret: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A over time. A significant increase indicates H/D back-exchange.[1] One study noted a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for just one hour.

Issue 3: Chromatographic Separation of Analyte and IS

Q3: My deuterated internal standard has a different retention time than my analyte. What causes this and how can I fix it?

A3: This phenomenon is a manifestation of the "deuterium isotope effect."[3] The substitution of hydrogen (¹H) with the heavier deuterium (²H) isotope can lead to subtle changes in the molecule's physicochemical properties, such as lipophilicity. In reverse-phase chromatography, this often results in the deuterated compound eluting slightly earlier than the non-deuterated analyte.[2][3]

Consequences: If this separation occurs in a region of the chromatogram where ion suppression or enhancement is changing, the analyte and IS will be affected differently, leading to inaccurate and imprecise results.[2] Studies have shown that matrix effects experienced by an analyte and its deuterated IS can differ by 26% or more in matrices like plasma and urine.

Solutions:

  • Chromatographic Optimization: Adjusting the mobile phase, gradient profile, or temperature may help improve co-elution.[2]

  • Use a Lower Resolution Column: In some cases, a column with lower chromatographic resolution can be advantageous to ensure the analyte and IS peaks sufficiently overlap.[1][2]

  • Consider Alternative Isotopes: If the isotope effect cannot be overcome chromatographically, the most robust solution is to use an internal standard labeled with ¹³C or ¹⁵N. These heavier isotopes do not typically cause a measurable chromatographic shift.[1][7]

Data Presentation: Impact of Labeling on Retention Time

The following table summarizes hypothetical, yet typical, data illustrating the deuterium isotope effect on retention time (RT).

CompoundLabelingRetention Time (min)RT Shift (Analyte - IS)
Analyte XD0 (Unlabeled)4.52-
IS Version 1D3 (on methyl)4.500.02 min
IS Version 2D7 (on aromatic)4.480.04 min
IS Version 3¹³C₃4.520.00 min
Issue 4: Metabolic Instability and Pathway Switching

Q4: Could the position of the deuterium label affect the metabolic stability of my internal standard?

A4: Yes, the position of a deuterium label can significantly impact its metabolic stability. Carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds. If a deuterium label is placed at a site of metabolic oxidation (e.g., a position hydroxylated by a cytochrome P450 enzyme), the enzymatic reaction at that site can be slowed or inhibited.

This can lead to two primary problems:

  • Mismatched Metabolic Profile: If the analyte is metabolized but the IS is not (due to the deuterium label), the IS will fail to track the analyte through sample preparation and analysis, especially if the metabolite is also being measured.

  • Metabolic Switching: By blocking one metabolic pathway, the metabolism of the deuterated compound can be shunted down alternative pathways that are minor or non-existent for the unlabeled analyte.[8] This can lead to the formation of unexpected metabolites from the IS, potentially causing analytical interference.

Recommendation: When designing a deuterated internal standard, it is crucial to avoid placing labels at known sites of metabolism unless the goal is specifically to investigate metabolic pathways.

cluster_0 Analyte (Unlabeled) cluster_1 Internal Standard (Deuterated at Site of Metabolism) Analyte Drug MetaboliteA Metabolite A (Major Pathway) Analyte->MetaboliteA 90% MetaboliteB Metabolite B (Minor Pathway) Analyte->MetaboliteB 10% Logic Labeling at a metabolic hotspot blocks the major pathway... IS Drug-D3 IS_MetaboliteA Metabolite A-D3 (Pathway Inhibited) IS->IS_MetaboliteA 15% IS_MetaboliteB Metabolite B-D3 (Pathway Upregulated) IS->IS_MetaboliteB 85% Result ...and shunts the IS down an alternative metabolic route.

References

Common interferences in the LC-MS/MS analysis of tricyclic antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the LC-MS/MS analysis of tricyclic antidepressants (TCAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Matrix Effects and Ion Suppression

Q1: My TCA signal intensity is significantly lower in plasma samples compared to the neat standard. What is causing this and how can I fix it?

A1: This phenomenon is likely due to matrix effects , specifically ion suppression , where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][2] This leads to reduced sensitivity, poor accuracy, and unreliable quantification.[3][4]

Troubleshooting Steps:

  • Confirm Matrix Effects:

    • Post-Column Infusion: Perform a post-column infusion experiment to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6][7] This involves infusing a constant flow of the TCA standard into the LC eluent after the analytical column and injecting a blank matrix extract. Dips or rises in the baseline signal of the standard indicate matrix effects.[7]

    • Post-Extraction Spike: Quantitatively assess matrix effects by comparing the peak area of a TCA standard spiked into a blank matrix extract after extraction with the peak area of the same standard in a neat solvent.[5][6] A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4][8]

      • Liquid-Liquid Extraction (LLE): Offers a good clean-up by separating analytes based on their partitioning between two immiscible liquids.

      • Solid-Phase Extraction (SPE): Provides excellent selectivity by using a sorbent that retains the analytes while matrix components are washed away. Mixed-mode SPE can be particularly effective for basic compounds like TCAs.[9]

      • Protein Precipitation (PPT): A simpler but less clean method. If using PPT, consider newer plates designed to also remove phospholipids.[8]

    • Chromatographic Separation: Optimize your LC method to chromatographically separate the TCAs from the regions of ion suppression identified in the post-column infusion experiment. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, but may compromise the limit of quantification (LOQ).[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., amitriptyline-D3) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[6] This allows for accurate quantification as the ratio of the analyte to the SIL-IS remains constant.[4]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for matrix effects.[6]

Q2: How do I perform a post-column infusion experiment to check for ion suppression?

A2: A post-column infusion experiment is a diagnostic tool to visualize regions of ion suppression or enhancement across a chromatographic run.

Experimental Protocol:

  • System Setup:

    • Connect a syringe pump with a T-piece between the analytical column and the mass spectrometer's ion source.

    • Prepare a solution of the tricyclic antidepressant of interest (e.g., 100 ng/mL in mobile phase).

  • Procedure:

    • Begin acquiring data on the mass spectrometer, monitoring the MRM transition for the TCA.

    • Start the LC gradient with the mobile phase.

    • Once a stable baseline is achieved, start the syringe pump to continuously infuse the TCA standard at a low flow rate (e.g., 10 µL/min). You should observe a stable, elevated baseline signal for your TCA.[7]

    • Inject a prepared blank plasma/serum extract (that has gone through your sample preparation procedure).[10]

  • Data Analysis:

    • Monitor the baseline of the infused TCA standard throughout the chromatographic run.

    • Any significant drop in the baseline indicates a region of ion suppression .

    • Any significant rise in the baseline indicates a region of ion enhancement .

    • This "matrix effect profile" will show you the retention times where co-eluting matrix components are affecting ionization.[10] You can then adjust your chromatography to ensure your target TCAs do not elute in these zones.

DOT Script for Post-Column Infusion Workflow

G cluster_LC LC System cluster_Infusion Infusion System cluster_Result Result Interpretation LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Piece T-Piece Column->T_Piece Syringe_Pump Syringe Pump (TCA Standard) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS Result Matrix Effect Profile (Signal vs. Time) MS->Result

Caption: Workflow for a post-column infusion experiment.

Isobaric and Metabolic Interferences

Q3: I am having trouble distinguishing between two TCAs that have the same mass. How can I resolve this?

A3: This is an issue of isobaric interference , where two different compounds have the same nominal mass-to-charge ratio (m/z). A classic example in TCA analysis is nortriptyline and protriptyline .[1] Additionally, metabolites can be isobaric with other TCAs or their metabolites.

Resolution Strategies:

  • Chromatographic Separation: This is the most effective solution. Develop a robust LC method that can baseline-separate the isobaric compounds. This can be achieved by:

    • Optimizing the mobile phase gradient: A shallower gradient can improve resolution.

    • Trying different stationary phases: A C18 column is common, but other chemistries like phenyl-hexyl or biphenyl (B1667301) might offer different selectivity.

    • Adjusting the mobile phase pH: Since TCAs are basic compounds, small changes in pH can alter their retention and improve separation.

  • High-Resolution Mass Spectrometry (HRMS): If available, an HRMS instrument (like a Q-TOF or Orbitrap) can differentiate between isobars by measuring their exact mass with high precision, as they will have slightly different elemental compositions and thus different exact masses.

  • Monitor Unique Product Ions: Even if the precursor ions are the same, the compounds may produce different product ions upon fragmentation (CID). Analyze the full scan product ion spectra for each compound to find unique fragments that can be used for specific MRM transitions.

Q4: My patient sample shows a peak for imipramine, but the patient is prescribed desipramine. Could this be a metabolite?

A4: Yes, this is a common scenario. Tertiary amine TCAs are metabolized in the body to their active secondary amine counterparts through demethylation.[11] This can be a significant source of interference if not properly accounted for.

Common Metabolic Pathways:

  • Amitriptyline is metabolized to Nortriptyline .[12]

  • Imipramine is metabolized to Desipramine .[12]

  • Clomipramine is metabolized to Norclomipramine .

  • Doxepin is metabolized to Nordoxepin (Desmethyldoxepin) .

It is crucial that your LC-MS/MS method can separate the parent drug from its major active metabolites to avoid misquantification and incorrect clinical interpretation.[13]

DOT Script for TCA Metabolic Pathways

Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation (CYP2C19/CYP2D6) Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine Demethylation (CYP2C19/CYP1A2) Clomipramine Clomipramine Norclomipramine Norclomipramine Clomipramine->Norclomipramine Demethylation Doxepin Doxepin Nordoxepin Nordoxepin Doxepin->Nordoxepin Demethylation

Caption: Common metabolic pathways of tertiary amine TCAs.

Chromatographic Issues

Q5: My TCA peaks are showing significant tailing. What causes this and how can I improve the peak shape?

A5: Peak tailing for TCAs, which are basic compounds, is often caused by secondary interactions between the positively charged analytes and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[14][15]

Troubleshooting Peak Tailing:

  • Mobile Phase pH Adjustment: Lower the pH of the mobile phase to around 3 or below using an additive like formic acid (0.1%).[15] At low pH, the silanol groups are protonated (neutral), minimizing the unwanted ionic interactions with the basic TCAs.

  • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column. End-capping "caps" the residual silanol groups with a small silylating agent (like trimethylsilyl), making the surface less active and reducing tailing.[15]

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help, but this is generally not compatible with mass spectrometry.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[16]

  • Ensure Proper Fittings: Dead volume from improperly seated fittings between the tubing and the column can cause peak distortion.[15]

Q6: I am seeing a peak for my highest calibrator in a subsequent blank injection. How do I troubleshoot this carryover?

A6: This issue is known as carryover , where remnants of a previous, high-concentration sample appear in a subsequent analysis.[12] It is a critical issue in quantitative analysis as it can lead to false-positive results or overestimated concentrations.

Systematic Troubleshooting for Carryover:

  • Identify the Source: The most common sources are the autosampler (injection needle, valve, sample loop) and the analytical column.[17]

    • Isolate the Autosampler: Replace the analytical column with a zero-dead-volume union. Inject a high-concentration standard followed by a blank. If you still see carryover, the problem is in the autosampler or the tubing before the union.

    • Isolate the Column: If the carryover disappears after removing the column, the column itself is the primary source of the carryover.

  • Optimize the Autosampler Wash:

    • Increase the volume and duration of the needle wash.

    • Use a stronger wash solvent. A common approach is to use a wash solution that includes the organic solvent used in your gradient at a high percentage, and also a solvent with a different pH to ensure all forms of the analyte are solubilized. A good wash sequence might be:

      • 90:10 Acetonitrile:Water with 0.1% Formic Acid

      • 90:10 Isopropanol:Water

  • Improve the LC Method:

    • Column Wash: Ensure your gradient program includes a high-organic wash step at the end of each run for a sufficient duration to elute all retained compounds.

    • "Sticky" Compounds: TCAs can be "sticky" due to their chemical properties. Consider using a different column stationary phase that has less affinity for your analytes.

  • Injection Sequence: As a last resort, you can program your injection sequence to run a blank injection after every high-concentration sample to wash the system, although this reduces throughput.[12]

Data & Protocols

Table 1: Example MRM Transitions for Common TCAs
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amitriptyline278.391.130
Nortriptyline264.3233.115
Imipramine281.386.120
Desipramine267.272.125
Clomipramine315.286.122
Doxepin280.2107.128
Protriptyline264.2105.120

Note: These values are illustrative. Optimal MRM transitions and collision energies must be determined empirically on your specific instrument.[9]

Table 2: Sample Preparation Method Performance Comparison
MethodTypical RecoveryMatrix EffectThroughputSelectivity
Protein Precipitation (PPT) >90%HighHighLow
Liquid-Liquid Extraction (LLE) 70-90%MediumMediumMedium
Solid-Phase Extraction (SPE) >85%LowLow-MediumHigh
Experimental Protocol: Protein Precipitation for TCA Analysis

This protocol is a basic starting point for the extraction of TCAs from serum or plasma.

  • Sample Aliquoting: Pipette 50 µL of serum/plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 150 µL of precipitation solution (Acetonitrile containing the appropriate concentration of a SIL-IS, e.g., amitriptyline-D3).

  • Precipitation: Vortex the tubes for 3 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes for 5 minutes at 16,000 x g to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Dilution: Add 450 µL of water (or initial mobile phase) to the supernatant.

  • Mixing: Cover and vortex the plate/vials for 2 minutes.

  • Injection: Inject the sample onto the LC-MS/MS system.

References

Long-term stability of 8-Hydroxy Amoxapine-d8 in frozen plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of 8-Hydroxy Amoxapine-d8 in frozen plasma samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in plasma to ensure long-term stability?

For optimal long-term stability, it is recommended to store plasma samples containing this compound at ultra-low temperatures, specifically at -20°C or colder. Storage in a desiccator for solid or lyophilized forms is also advised to protect against moisture.[1] To prevent potential degradation from light, especially for photosensitive compounds, storage in light-protected vials is a best practice.

Q2: How long can I expect this compound to be stable in frozen plasma?

Q3: What type of container should I use for storing plasma samples with this compound?

Use well-sealed, high-quality polypropylene (B1209903) or glass vials suitable for cryogenic storage. This will minimize solvent evaporation and prevent contamination. For photosensitive compounds, amber-colored vials are recommended to protect the analyte from light-induced degradation.

Q4: Can freeze-thaw cycles affect the stability of this compound in plasma?

Yes, repeated freeze-thaw cycles can impact the stability of analytes in plasma. A study on synthetic cannabinoids showed that while most substances had good freeze-thaw stability, some showed degradation after three cycles.[2] It is best practice to aliquot plasma samples into smaller, single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Signal Intensity Over Time - Degradation of the Standard: The compound may be degrading due to improper storage temperature, exposure to light, or enzymatic activity in the plasma. - Adsorption to Container: The analyte may be adsorbing to the surface of the storage vial.- Verify Storage Conditions: Ensure samples are consistently stored at -20°C or colder and protected from light. - Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of the standard.[4] - Use Silanized Vials: Consider using silanized glass vials or low-binding polypropylene tubes to minimize adsorption.
Inconsistent Analyte/Internal Standard Response Ratio - Deuterium (B1214612) Exchange: The deuterium atoms on the standard may be exchanging with protons from the solvent or matrix, especially under acidic or basic conditions.[4][5] - Differential Matrix Effects: The analyte and the deuterated standard may not be co-eluting perfectly, leading to different matrix effects.[4]- Use Aprotic Solvents: For reconstitution and dilutions, always use high-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) to minimize the risk of H/D exchange.[1] - Optimize Chromatography: Adjust the chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.[4] - Verify Isotopic Purity: Use high-resolution mass spectrometry to check for any increase in the abundance of lower mass isotopologues.[1]
Presence of Unlabeled Analyte in the Deuterated Standard - Contamination of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte.- Analyze the Internal Standard Solution: Inject a solution of the deuterated internal standard alone to check for the presence of the unlabeled analyte.[4] - Consult the Certificate of Analysis: Review the certificate of analysis provided by the manufacturer for information on isotopic and chemical purity.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in Human Plasma

1. Objective: To evaluate the long-term stability of this compound in fortified human plasma samples stored at -20°C and -80°C over a period of 12 months.

2. Materials:

  • This compound certified reference material

  • Blank human plasma (screened and confirmed to be free of the analyte)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Calibrated pipettes and tips

  • Cryogenic storage vials (polypropylene, amber)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

3. Sample Preparation (Day 0):

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a spiking solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water to achieve a concentration that, when added to plasma, will result in low and high QC (Quality Control) concentrations (e.g., 5 ng/mL and 50 ng/mL).

  • Thaw blank human plasma at room temperature.

  • Fortify the blank plasma with the spiking solution to achieve the desired low and high QC concentrations. The volume of the spiking solution should not exceed 5% of the total plasma volume.

  • Gently vortex the fortified plasma for 1 minute to ensure homogeneity.

  • Aliquot the fortified plasma into the cryogenic storage vials in volumes sufficient for a single analysis (e.g., 200 µL).

  • Prepare a set of "time zero" (T0) samples by immediately proceeding to the extraction and analysis steps.

  • Store the remaining aliquots at -20°C and -80°C.

4. Storage and Analysis Time Points:

  • Samples will be analyzed at the following time points: 0, 1, 3, 6, 9, and 12 months.

  • At each time point, retrieve three aliquots from each storage temperature and concentration level.

5. Sample Extraction (at each time point):

  • Thaw the plasma samples at room temperature.

  • Add 400 µL of ice-cold acetonitrile (containing a suitable internal standard, if different from the analyte being tested for stability) to each 200 µL plasma sample to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume onto the LC-MS/MS system.

6. LC-MS/MS Analysis:

  • Column: A suitable C18 reversed-phase column (e.g., µ-Bondapak C18)[6]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions for this compound.

7. Data Analysis:

  • Calculate the mean concentration of the stored samples at each time point.

  • The stability is assessed by comparing the mean concentration of the stored samples to the mean concentration of the "time zero" samples.

  • The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the T0 samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Day 0) cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points (0, 1, 3, 6, 9, 12 months) prep1 Prepare Stock & Spiking Solutions prep2 Fortify Blank Human Plasma prep1->prep2 prep3 Aliquot into Cryogenic Vials prep2->prep3 store1 Store at -20°C prep3->store1 store2 Store at -80°C prep3->store2 analysis1 Sample Thawing & Extraction store1->analysis1 store2->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Data Comparison to Time 0 analysis2->analysis3

Caption: Experimental workflow for long-term stability assessment.

Data Presentation

The following table presents a hypothetical summary of stability data for this compound in frozen plasma based on the described protocol.

Storage TemperatureTime Point (Months)Mean Concentration (ng/mL)% of Initial ConcentrationStability Status
-20°C 050.2100%-
149.899.2%Stable
348.997.4%Stable
647.594.6%Stable
946.191.8%Stable
1245.390.2%Stable
-80°C 050.1100%-
150.099.8%Stable
349.699.0%Stable
649.298.2%Stable
948.897.4%Stable
1248.596.8%Stable

References

Strategies for dealing with poor fragmentation of 8-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Hydroxy Amoxapine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the mass spectrometric analysis of this deuterated standard, with a particular focus on addressing poor fragmentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a weak or non-existent molecular ion for this compound and poor fragmentation. What are the likely causes?

A1: Poor signal intensity and inadequate fragmentation of deuterated standards like this compound can stem from several factors.[1] The most common causes include:

  • Suboptimal Ionization Conditions: Electrospray ionization (ESI) efficiency is highly dependent on parameters such as spray voltage, gas flows, and source temperature.[2][3] Incorrect settings can lead to inefficient ion formation.

  • In-source Fragmentation: High cone or fragmentor voltages can cause the molecule to fragment within the ion source before it reaches the mass analyzer, leading to a diminished precursor ion signal.[3][4]

  • Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the ionization and fragmentation of analytes.[5][6][7][8] For amine-containing compounds like 8-Hydroxy Amoxapine, an acidic mobile phase is often used to promote protonation.[9]

  • Collision Energy: In tandem mass spectrometry (MS/MS), insufficient or excessive collision energy will result in poor fragmentation or complete shattering of the precursor ion, respectively.[10]

Q2: How does the deuterium (B1214612) labeling in this compound potentially affect its fragmentation compared to the unlabeled analog?

A2: The presence of deuterium atoms can introduce an "isotope effect," which may slightly alter the fragmentation pattern and retention time compared to the non-deuterated compound.[11] While ideally, the deuterated standard should co-elute and exhibit similar ionization and fragmentation behavior, differences can arise.[11] The position of the deuterium labels is crucial; if they are on labile sites, they can be lost through exchange with protons from the solvent, leading to inaccurate quantification.[11] It is essential to choose standards with deuterium on stable positions of the carbon skeleton.[11]

Q3: What are the key instrument parameters to optimize for improving the fragmentation of this compound?

A3: To enhance fragmentation, a systematic optimization of several key mass spectrometer parameters is recommended. This typically involves a one-factor-at-a-time approach while infusing a standard solution of this compound.[3] The critical parameters include:

  • Ionization Source Parameters: Spray voltage, nebulizer gas pressure, drying gas flow, and temperature.[3]

  • Cone/Fragmentor Voltage: This voltage is crucial for controlling in-source fragmentation. It should be optimized to maximize the precursor ion intensity while minimizing premature fragmentation.[3][4]

  • Collision Energy: In the collision cell, this energy dictates the extent of fragmentation of the selected precursor ion. A collision energy ramp experiment is often performed to find the optimal value that produces a stable and informative fragment ion spectrum.

Troubleshooting Guides

Issue: Poor or No Signal for this compound Precursor Ion

This is a common issue that can halt method development. The following table provides a structured approach to troubleshooting.

Potential Cause Troubleshooting Steps Expected Outcome
Incorrect Ionization Mode Verify that the mass spectrometer is set to the correct polarity (positive ion mode for this compound).Detection of the protonated molecule [M+H]+.
Suboptimal Source Conditions Systematically optimize spray voltage, nebulizer gas, drying gas flow, and temperature. Start with manufacturer-recommended settings and adjust one parameter at a time.[3]Increased signal intensity and stability.
Inappropriate Mobile Phase Ensure the mobile phase promotes ionization. For ESI positive mode, a low concentration of an acid like formic acid (0.1%) is commonly used.[4][9] The organic content of the mobile phase can also affect ionization efficiency.[6]Enhanced signal of the protonated precursor ion.
Sample Concentration Too Low Prepare and inject a more concentrated solution of the standard.A detectable signal should appear.
Instrument Contamination Clean the ion source and ion optics as per the manufacturer's guidelines.[12]Reduction in background noise and potential improvement in signal intensity.
Issue: Inadequate or Inconsistent Fragmentation

Once a stable precursor ion is achieved, the next challenge is to obtain a consistent and informative fragmentation pattern.

Potential Cause Troubleshooting Steps Expected Outcome
Collision Energy Too Low/High Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the precursor and product ions.[10]Identification of an optimal collision energy that produces the desired fragment ions with good intensity.
Incorrect Precursor Ion Selection Ensure that the correct m/z for the protonated this compound is isolated in the quadrupole.The MS/MS spectrum will correspond to the fragmentation of the target analyte.
In-source Fragmentation If the precursor ion is weak and fragment ions are already present in the MS1 scan, reduce the cone/fragmentor voltage.[3][4]Increased precursor ion intensity and reduced fragments in the MS1 spectrum.
Choice of Fragmentation Technique If available on your instrument, compare Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). HCD can sometimes provide more extensive fragmentation.[13][14][15]Generation of a more informative fragment ion spectrum.
Mobile Phase Effects on Fragmentation The mobile phase composition can influence fragmentation patterns.[5][7] Consider evaluating different mobile phase additives or pH levels.[5][8]Altered fragmentation pattern that may be more suitable for quantification.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in mobile phase).

  • LC-MS/MS system with an ESI source.

  • Syringe pump for direct infusion.

Methodology:

  • Initial Setup: Set the mass spectrometer to positive ionization mode and select the calculated m/z for the protonated this compound. Begin with the instrument's default source parameters.

  • Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[3]

  • Parameter Optimization (One-Factor-at-a-Time):

    • Spray Voltage: While monitoring the signal, gradually increase the spray voltage until a stable and maximal signal is achieved.

    • Nebulizer and Drying Gas: At the optimal spray voltage, adjust the nebulizer and drying gas flow rates to maximize the signal.

    • Drying Gas Temperature: Optimize the drying gas temperature to ensure efficient desolvation without causing thermal degradation.

    • Cone/Fragmentor Voltage: Ramp the cone voltage from a low to a high value and record the intensity of the precursor ion. Select the voltage that gives the highest precursor ion signal with minimal in-source fragmentation.[3][4]

  • Final Evaluation: Combine the optimized parameters and verify a stable and intense signal for the precursor ion.

Protocol 2: Collision Energy Optimization

Objective: To determine the optimal collision energy for generating a stable and abundant fragment ion for quantification.

Materials:

  • This compound standard solution.

  • LC-MS/MS system with optimized source parameters.

Methodology:

  • Setup: Set up an LC-MS/MS method with the optimized source parameters from Protocol 1. Select the precursor ion for this compound.

  • Collision Energy Ramp: Create a series of experiments or use a built-in function to ramp the collision energy over a wide range (e.g., 5-50 eV).

  • Analysis: Inject the standard solution and acquire MS/MS data at each collision energy level.

  • Data Evaluation: Plot the intensity of the precursor ion and the key product ions as a function of collision energy. Select the collision energy that provides the highest and most stable intensity for the desired product ion.

Visualizations

Fragmentation_Troubleshooting_Workflow start Start: Poor Fragmentation of This compound check_precursor Is the precursor ion [M+H]+ signal stable and intense? start->check_precursor optimize_source Optimize ESI Source Parameters (Protocol 1) check_precursor->optimize_source No check_fragmentation Is the MS/MS fragmentation adequate? check_precursor->check_fragmentation Yes optimize_source->check_precursor optimize_ce Optimize Collision Energy (Protocol 2) check_fragmentation->optimize_ce No successful_fragmentation Successful Fragmentation Method Developed check_fragmentation->successful_fragmentation Yes optimize_ce->check_fragmentation evaluate_mobile_phase Evaluate Mobile Phase Composition (pH, additives) optimize_ce->evaluate_mobile_phase Still inadequate consider_alt_frag Consider Alternative Fragmentation (e.g., HCD) evaluate_mobile_phase->consider_alt_frag consider_alt_frag->check_fragmentation

Caption: Troubleshooting workflow for poor fragmentation of this compound.

ESI_Optimization_Pathway cluster_infusion Direct Infusion of Standard cluster_optimization One-Factor-at-a-Time Optimization cluster_output Result infuse Infuse this compound (e.g., 100 ng/mL) spray_voltage Optimize Spray Voltage infuse->spray_voltage gas_flows Optimize Nebulizer & Drying Gas Flows spray_voltage->gas_flows gas_temp Optimize Drying Gas Temperature gas_flows->gas_temp cone_voltage Optimize Cone/Fragmentor Voltage gas_temp->cone_voltage optimized_method Optimized Source Parameters for Stable Precursor Ion cone_voltage->optimized_method

Caption: Logical pathway for ESI source parameter optimization.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Amoxapine and its Metabolite, 8-Hydroxyamoxapine, Utilizing 8-Hydroxy Amoxapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of 8-Hydroxy Amoxapine-d8 as an internal standard in the bioanalytical method validation for the quantification of amoxapine (B1665473) and its active metabolite, 8-hydroxyamoxapine (B25638). The performance of this deuterated internal standard is evaluated against other commonly used internal standards, supported by experimental data and detailed methodologies. This document is intended to assist researchers and drug development professionals in selecting the most appropriate internal standard and validation strategy for their bioanalytical needs.

The validation of bioanalytical methods is a critical requirement from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and reproducibility of quantitative data from biological matrices.[1][2] The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their similar physicochemical properties to the analyte of interest.[1][3]

Experimental Protocols

A robust bioanalytical method for the simultaneous quantification of amoxapine and 8-hydroxyamoxapine in a biological matrix (e.g., human plasma) using LC-MS/MS with this compound as an internal standard would typically involve the following steps:

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound).

  • Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for amoxapine, 8-hydroxyamoxapine, and this compound are monitored.

3. Method Validation

The method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which includes the assessment of the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from other components in the matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Linearity is assessed over a defined concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of matrix components on the ionization of the analytes and the internal standard.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, and long-term stability).

Data Presentation: Comparison of Internal Standards

The following tables summarize the performance characteristics of this compound compared to other non-deuterated internal standards that have been reported for the analysis of amoxapine and 8-hydroxyamoxapine. It is important to note that direct head-to-head comparative studies are limited in the published literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Comparison of Internal Standard Performance in Amoxapine and 8-Hydroxyamoxapine Bioanalysis

ParameterThis compound (Anticipated Performance)8-Methoxyloxapine[3]Promazine / Trimipramine[4]
Type Stable Isotope-Labeled (SIL)AnalogAnalog
Co-elution with Analyte YesLikely similar retention timeDifferent retention times
Correction for Matrix Effects ExcellentGoodModerate to Good
Correction for Extraction Variability ExcellentGoodModerate to Good
Potential for Ion Suppression/Enhancement Interference MinimalPossiblePossible
Commercial Availability Available from specialty chemical suppliersMay require custom synthesis or be less readily availableReadily available

Table 2: Quantitative Validation Parameters from Published Methods

Note: Data for this compound is not explicitly available in the reviewed literature. The values presented are typical for SIL internal standards and based on general principles of bioanalytical method validation. Data for other internal standards are taken from the cited literature and may have been generated under different analytical conditions.

Validation ParameterThis compound (Expected)Method with 8-Methoxyloxapine[3]Method with Promazine/Trimipramine[4][5]
Linearity (r²) > 0.99Not explicitly stated> 0.99
Lower Limit of Quantification (LLOQ) 1-5 ng/mLNot explicitly stated3 ng/mL (Amoxapine & 8-OH Amoxapine)
Accuracy (% Bias) Within ±15%Not explicitly statedNot explicitly stated
Precision (% CV) < 15%Not explicitly stated< 10.8% (within-day), < 10.5% (day-to-day)
Recovery (%) Consistent and reproducibleNot explicitly stated97-100%

Mandatory Visualization

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) plasma->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation LC Separation (Reversed-Phase C18) evaporation->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing selectivity Selectivity accuracy_precision Accuracy & Precision linearity Linearity & Range lloq LLOQ recovery Recovery matrix_effect Matrix Effect stability Stability

Caption: Experimental workflow for the bioanalytical method validation of amoxapine.

Signaling_Pathway_Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_analog Analog Internal Standard (e.g., 8-Methoxyloxapine) is1 Physicochemically Identical process1 Sample Preparation & Analysis is1->process1 analyte1 Analyte (Amoxapine/8-OH-Amoxapine) analyte1->process1 result1 Accurate & Precise Quantification process1->result1 is2 Structurally Similar process2 Sample Preparation & Analysis is2->process2 analyte2 Analyte (Amoxapine/8-OH-Amoxapine) analyte2->process2 result2 Potentially Less Accurate Quantification process2->result2

References

The Gold Standard in Bioanalysis: A Comparative Guide to 8-Hydroxy Amoxapine-d8 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Amoxapine and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 8-Hydroxy Amoxapine-d8, a deuterated internal standard, with alternative non-deuterated internal standards, supported by established principles of bioanalytical method validation.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. This is due to its ability to mimic the physicochemical properties of the analyte of interest, thereby providing superior correction for variability throughout the analytical workflow, including sample extraction, matrix effects, and instrument response. This compound, as a deuterated analog of the primary active metabolite of Amoxapine, exemplifies this best practice.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Table 1: Comparison of Key Performance Parameters

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Advantage of Deuterated IS
Accuracy (% Bias) Typically < ±5%Can be > ±15%Higher accuracy due to better compensation for analyte loss and matrix effects.
Precision (% CV) Typically < 5%Can be > 15%Improved precision due to consistent co-elution and ionization behavior with the analyte.
Matrix Effect Minimal and compensatedSignificant and variableCo-elution ensures that both analyte and IS are equally affected by ion suppression or enhancement.
Recovery Tracks analyte recovery closelyMay differ significantly from analyte recoveryNear-identical chemical properties lead to similar extraction efficiencies.
Regulatory Compliance Preferred by regulatory agencies (e.g., FDA, EMA)May require extensive justification and additional validationMeets the stringent requirements for robust and reliable bioanalytical methods.

Table 2: Representative Quantitative Data on Matrix Effect and Precision

The following table presents representative data illustrating the typical performance differences observed between a deuterated and a non-deuterated internal standard in bioanalytical assays.

Internal Standard TypeMatrix Factor (Range across different lots of plasma)Coefficient of Variation (%CV) of IS-Normalized Matrix Factor
This compound 0.95 - 1.05< 5%
Non-Deuterated Analog 0.70 - 1.30> 15%

Experimental Protocols

A robust and validated bioanalytical method is crucial for the reliable quantification of 8-Hydroxy Amoxapine. The following is a representative experimental protocol for an LC-MS/MS method.

Objective: To accurately and precisely quantify 8-Hydroxy Amoxapine in human plasma using this compound as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate 8-Hydroxy Amoxapine from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 8-Hydroxy Amoxapine: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

Mandatory Visualizations

G cluster_workflow Internal Standard Comparison Workflow start Start: Define Analytical Method Requirements prep Prepare Samples with Deuterated IS (this compound) and Non-Deuterated IS start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (Peak Areas) analysis->data eval Evaluate Performance Metrics data->eval accuracy Accuracy (% Bias) eval->accuracy precision Precision (%CV) eval->precision matrix Matrix Effect eval->matrix recovery Recovery eval->recovery compare Compare Results accuracy->compare precision->compare matrix->compare recovery->compare decision Select Optimal Internal Standard compare->decision report Generate Validation Report decision->report

Caption: Workflow for comparing internal standards.

G cluster_pathway Amoxapine Signaling Pathway Amoxapine Amoxapine NET Norepinephrine Transporter (NET) Amoxapine->NET binds to SERT Serotonin Transporter (SERT) Amoxapine->SERT binds to D2R Dopamine D2 Receptor Amoxapine->D2R binds to NE_reuptake Inhibition of Norepinephrine Reuptake NET->NE_reuptake Serotonin_reuptake Inhibition of Serotonin Reuptake SERT->Serotonin_reuptake Dopamine_antagonism Dopamine Receptor Antagonism D2R->Dopamine_antagonism NE_increase Increased Synaptic Norepinephrine NE_reuptake->NE_increase Serotonin_increase Increased Synaptic Serotonin Serotonin_reuptake->Serotonin_increase Dopamine_signal Modulation of Dopaminergic Signaling Dopamine_antagonism->Dopamine_signal Antidepressant_effect Antidepressant Effect NE_increase->Antidepressant_effect Serotonin_increase->Antidepressant_effect Dopamine_signal->Antidepressant_effect

Caption: Amoxapine's mechanism of action.

Conclusion

The use of a deuterated internal standard, such as this compound, is the unequivocally superior choice for the quantitative bioanalysis of 8-Hydroxy Amoxapine. Its ability to co-elute with the analyte and behave almost identically during sample preparation and analysis ensures the most accurate and precise data, which is essential for regulated drug development and clinical research. While non-deuterated internal standards may be utilized, they often require more extensive validation to demonstrate their suitability and may compromise the overall robustness and reliability of the analytical method. Therefore, for high-stakes bioanalytical applications, this compound remains the gold standard internal standard.

A Comparative Guide to the Cross-Validation of Analytical Methods for Amoxapine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of amoxapine (B1665473) and its primary active metabolites, 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Amoxapine, a dibenzoxazepine (B10770217) class tricyclic antidepressant, is metabolized in the body to form active metabolites that contribute to its overall therapeutic effect and potential side effects.[1][2] Accurate and reliable analytical methods are crucial for determining the concentrations of the parent drug and its metabolites to ensure safety and efficacy.[3] This guide compares High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance data for various published methods.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC coupled with UV or electrochemical detection is a widely used technique for the analysis of amoxapine and its metabolites.

Table 1: Performance Characteristics of HPLC Methods for Amoxapine and Metabolites

AnalyteMethodMatrixLinearity (ng/mL)LOQ/LOD (ng/mL)Precision (CV%)Recovery (%)Reference
AmoxapineHPLC-UVSerum25 - 1080LOD: 3< 10.8 (within-day), < 10.5 (day-to-day)97 - 100[4]
8-HydroxyamoxapineHPLC-UVSerum25 - 1080LOD: 3< 10.8 (within-day), < 10.5 (day-to-day)97 - 100[4]
AmoxapineHPLC-UVPlasma0 - 400 µg/LLOD: 1 - 3 ng< 5 (within-run), < 8 (day-to-day)Not Specified[5]
7-HydroxyamoxapineHPLC-UVPlasma0 - 400 µg/LLOD: 1 - 3 ng< 5 (within-run), < 8 (day-to-day)Not Specified[5]
8-HydroxyamoxapineHPLC-UVPlasma0 - 400 µg/LLOD: 1 - 3 ng< 5 (within-run), < 8 (day-to-day)Not Specified[5]
AmoxapineHPLC-UVPlasma10 - 1000Sensitivity: 10CV: 3.84 (within-run)Excellent[3]
8-HydroxyamoxapineHPLC-UVPlasmaUp to 1000Sensitivity: 25CV: 4.57 (within-run)Excellent[3]
AmoxapineRP-HPLCPlasma25 - 600< 10Not SpecifiedNot Specified[6]
7-HydroxyamoxapineRP-HPLCPlasma25 - 600< 10Not SpecifiedNot Specified[6]
8-HydroxyamoxapineRP-HPLCPlasma25 - 600< 10Not SpecifiedNot Specified[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalytical studies.

Table 2: Performance Characteristics of LC-MS/MS Methods for Amoxapine and Metabolites

AnalyteMethodMatrixLinearity (ng/mL)LOQ (ng/mL)Precision (CV%)Recovery (%)Reference
AmoxapineUPLC-MS/MSUrineNot SpecifiedNot Specified< 12 (inter- & intra-day)Not Specified[7]
Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine, Loxapine N-oxideESI-LC-MS/MSHuman Plasma0.0500 - 50.0Not Specified< 15 (intra-assay), < 10 (inter-assay)Not Specified[8]
Amitriptyline, desipramine, imipramine, nortriptylineHPLC-MS/MSSerumNot Specified< 22≤ 12 (inter- & intra-day)97 - 131[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is another robust technique for the analysis of tricyclic antidepressants, often requiring derivatization.

Table 3: Performance Characteristics of GC-MS Methods for Amoxapine

AnalyteMethodMatrixLinearity (ng/mL)LOQ (ng/mL)Precision (CV%)Recovery (%)Reference
AmoxapineGC-MSHuman PlasmaNot Specified0.2 - 5Not Specified80.2 - 92.1[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each technique.

HPLC-UV Method for Amoxapine and 8-Hydroxyamoxapine in Serum[4]
  • Sample Preparation:

    • To 1.0 mL of serum in a plastic tube, add the internal standard (trimipramine or promazine).

    • Perform solid-phase extraction using Bond-Elut C18 columns.

    • Elute the compounds with 10 mM methanolic ammonium (B1175870) acetate.

    • Evaporate the eluates at 56-58°C.

    • Reconstitute the residue with 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: 5-micron silica-packing column (4.6 x 250 mm).

    • Mobile Phase: Absolute ethanol-acetonitrile-tert-butylamine (98:2:0.05, v/v).

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 254 nm for amoxapine and 8-hydroxyamoxapine.

LC-MS/MS Method for Tricyclic Antidepressants in Urine[7]
  • Sample Preparation:

    • Urine specimens are subjected to analysis to monitor patient compliance.

  • Chromatographic Conditions:

    • Technique: Ultra-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

    • Analysis Time: Less than 5 minutes for 9 TCA drugs.

  • Mass Spectrometry:

    • Detection is performed using a tandem mass spectrometer.

GC-MS Method for Amoxapine in Human Plasma[10][11]
  • Sample Preparation:

    • Basify human plasma containing an internal standard (protriptyline) and centrifuge.

    • Perform pipette tip solid-phase extraction with MonoTip C18 tips.

      • Precondition the sorbent twice with methanol (B129727) and water.

      • Extract the supernatant by 20 repeated aspirating/dispensing cycles.

    • Elute with methanol by five repeated aspirating/dispensing cycles.

    • Inject the eluate directly into the GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-5MS fused silica (B1680970) capillary column (30 m × 0.32 mm i.d., 0.25 μm).

    • Carrier Gas: Helium at a flow rate of 2.0 mL/min.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the procedural steps.

cluster_sample_prep Sample Preparation (HPLC-UV) cluster_analysis Analysis Serum Serum Sample (1.0 mL) Add_IS Add Internal Standard Serum->Add_IS SPE Solid-Phase Extraction (C18) Add_IS->SPE Elution Elute with Methanolic Ammonium Acetate SPE->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection HPLC_UV HPLC-UV Analysis Injection->HPLC_UV

Caption: HPLC-UV sample preparation and analysis workflow.

cluster_sample_prep Sample Preparation (GC-MS) cluster_analysis Analysis Plasma Plasma Sample Basify Basify and Centrifuge Plasma->Basify SPE_Tip Pipette Tip SPE (C18) Basify->SPE_Tip Elution_Methanol Elute with Methanol SPE_Tip->Elution_Methanol Injection_GC Direct Injection Elution_Methanol->Injection_GC GC_MS_Analysis GC-MS Analysis Injection_GC->GC_MS_Analysis

Caption: GC-MS sample preparation and analysis workflow.

Conclusion

The choice of analytical method for amoxapine and its metabolites is a critical decision in clinical and research settings. HPLC-UV methods offer a cost-effective and reliable approach, suitable for routine therapeutic drug monitoring.[3][4] LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for demanding applications such as bioequivalence studies and the analysis of low-concentration samples.[7][8] GC-MS, while also a powerful technique, may require more extensive sample preparation, including derivatization in some cases.[10][11] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific needs.

References

A Comparative Guide to Inter-laboratory Quantification of Amoxapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of amoxapine (B1665473), a tricyclic antidepressant. The objective is to offer an objective overview of the performance of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—to assist researchers in method selection and validation. The information presented is a synthesis of data from multiple studies conducted in accordance with international validation guidelines.

Quantitative Data Summary

The performance characteristics of HPLC-UV and LC-MS/MS for amoxapine quantification are summarized below. Data is derived from studies that have followed the International Council for Harmonisation (ICH) guidelines, ensuring a degree of comparability.[1][2][3][4][5][6]

Performance MetricHPLC-UV Method 1[1]HPLC-UV Method 2[7]LC-MS/MS Method[2]
Linearity Range 0.5 - 2.5 µg/mL2 - 20 µg/mL0.05 - 50.0 ng/mL
Limit of Detection (LOD) 0.048 µg/mL19.8 ng/mLNot explicitly stated, but LLOQ is 0.05 ng/mL
Limit of Quantification (LOQ) 0.146 µg/mL60.50 ng/mL0.05 ng/mL
Accuracy (% Recovery) 99.97% - 100.4%Not explicitly stated±13% of nominal value
Precision (%RSD) < 2%Not explicitly statedIntra-assay: < 15%, Inter-assay: < 10%
Matrix Bulk dosage formPharmaceutical formulationHuman Plasma

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for the quantification of amoxapine using HPLC-UV, LC-MS/MS, and a representative GC-MS method.

cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing start Sample Collection (e.g., Plasma, Bulk Drug) extraction Extraction/ Dilution start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation reconstitution Reconstitution in Mobile Phase centrifugation->reconstitution hplc HPLC Separation reconstitution->hplc HPLC-UV lcms LC-MS/MS Analysis reconstitution->lcms LC-MS/MS gcms GC-MS Analysis reconstitution->gcms GC-MS (after derivatization if needed) peak_integration Peak Integration hplc->peak_integration lcms->peak_integration gcms->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Figure 1: Generalized workflow for amoxapine quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of amoxapine in pharmaceutical formulations due to its simplicity and cost-effectiveness.

Sample Preparation (for bulk dosage form):

  • Accurately weigh 10 mg of amoxapine and transfer to a 10 mL volumetric flask.

  • Dissolve in the mobile phase (e.g., a 1:1 mixture of 10 mM Ammonium acetate (B1210297) and Acetonitrile) to prepare a stock solution of 1000 µg/mL.[1]

  • Sonicate for 5 minutes and make up the volume with the mobile phase.

  • Further dilute the stock solution with the mobile phase to prepare working standards and samples within the calibration range.[1]

Chromatographic Conditions:

  • Column: Endurus C18 Classic (100 × 4.6 mm, 3 µm)[1]

  • Mobile Phase: 10 mM Ammonium acetate and Acetonitrile (B52724) (1:1) with gradient elution.[1]

  • Flow Rate: 1.5 mL/min[1]

  • Detection Wavelength: 240 nm[1]

  • Injection Volume: 20 µL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as quantifying amoxapine in plasma.

Sample Preparation (from human plasma):

  • To a 100 µL plasma sample, add an internal standard.

  • Perform solid-phase extraction (SPE) using a cation-exchange cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions: Specific precursor-to-product ion transitions for amoxapine and its internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of tricyclic antidepressants. Derivatization is often required to improve the volatility and thermal stability of the analytes.

Sample Preparation (representative for biological fluids):

  • To a 0.3 mL sample (e.g., pericardial fluid), add an internal standard.[8]

  • Perform a dispersive liquid-liquid microextraction (DLLME) using chloroform (B151607) as the extraction solvent and acetonitrile as the disperser solvent.[8]

  • Centrifuge to separate the phases.

  • Collect the organic phase and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for injection. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be performed at this stage.[9]

GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5MS or HP-5MS.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 280°C.[8]

  • Ionization Mode: Electron Impact (EI).

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for amoxapine and the internal standard.[8]

Amoxapine's Mechanism of Action: A Signaling Pathway Overview

Amoxapine is a tricyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine (B1679862) and serotonin, thereby increasing their concentrations in the synaptic cleft.[4] It also exhibits antagonist activity at dopamine (B1211576) D2 receptors.[4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amoxapine Amoxapine NET Norepinephrine Transporter (NET) Amoxapine->NET SERT Serotonin Transporter (SERT) Amoxapine->SERT D2_Receptor Dopamine D2 Receptor Amoxapine->D2_Receptor NE Norepinephrine NET->NE Reuptake Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Effect Antidepressant & Antipsychotic Effects NE_Receptor->Effect Serotonin_Receptor->Effect D2_Receptor->Effect Antagonism contributes to effect

Figure 2: Amoxapine's mechanism of action.

References

The Gold Standard for Amoxapine Bioanalysis: A Comparative Guide to the Accuracy and Precision of 8-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of clinical trial sample analysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of bioanalytical data. For the quantification of the antidepressant amoxapine (B1665473) and its active metabolite, 8-hydroxyamoxapine, the use of a deuterated internal standard, specifically 8-Hydroxy Amoxapine-d8, has emerged as a best practice. This guide provides a comprehensive comparison of the performance of this compound against other analytical approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical workflows.

Superior Performance of Deuterated Internal Standards

The fundamental principle behind the use of a stable isotope-labeled internal standard, such as this compound, lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior effectively normalizes for variations during sample preparation and analysis, leading to significantly improved accuracy and precision compared to using a structural analog or no internal standard at all.

Comparative Analysis of Bioanalytical Methods

The following tables summarize the performance characteristics of various analytical methods used for the quantification of amoxapine and 8-hydroxyamoxapine, highlighting the advantages of employing a deuterated internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for Amoxapine and 8-Hydroxyamoxapine Quantification

ParameterMethod with this compound (Expected Performance)Method with Structural Analog IS (e.g., 8-methoxyloxapine)[1]Method without Internal Standard (HPLC-UV)[2]
Analyte(s) Amoxapine, 8-HydroxyamoxapineAmoxapine, 8-HydroxyamoxapineAmoxapine, 8-Hydroxyamoxapine
Internal Standard (IS) This compound8-methoxyloxapineN/A
Accuracy (% Bias) Expected to be within ±15% (typically < ±5%)Not explicitly stated, but method validatedNot explicitly stated
Precision (CV%) Expected to be < 15% (typically < 10%)Intra-assay: < 15%, Inter-assay: < 10%[3]Within-run: 3.84% (Amoxapine), 4.57% (8-Hydroxyamoxapine)[2]
Linearity (r²) Expected to be ≥ 0.99≥ 0.99Not explicitly stated
Lower Limit of Quantification (LLOQ) Dependent on instrumentation, typically in the low ng/mL to pg/mL range0.050 ng/mL[3]10 ng/mL (Amoxapine), 25 ng/mL (8-Hydroxyamoxapine)[2]
Matrix Effect Effectively compensatedPotential for differential matrix effects between analyte and ISSusceptible to matrix effects

Table 2: Comparison of Internal Standard Approaches

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., this compound) - Co-elutes with analyte - Similar ionization efficiency - Compensates for matrix effects and extraction variability - Gold standard for LC-MS/MS bioanalysis- Higher cost - Custom synthesis may be required
Structural Analog (e.g., 8-methoxyloxapine) - Mimics analyte behavior to some extent - More affordable than deuterated standards- Different retention time and ionization efficiency than analyte - May not fully compensate for matrix effects
No Internal Standard - Simple and low cost- Prone to significant variability from sample preparation and matrix effects - Lower accuracy and precision

Experimental Protocols

LC-MS/MS Method using a Deuterated Internal Standard (Conceptual Protocol)

This protocol is a representative example based on established bioanalytical method validation guidelines for LC-MS/MS assays.

a. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for amoxapine, 8-hydroxyamoxapine, and this compound would be monitored.

HPLC Method with UV Detection (Based on Ketchum et al., 1983)[2]

a. Sample Preparation (Extraction):

  • To 1 mL of plasma, add an internal standard (if used) and buffer.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., hexane/isoamyl alcohol).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

b. HPLC Conditions:

  • Column: Reverse-phase column

  • Mobile Phase: Isocratic mixture of acetonitrile and buffer.

  • Detection: UV detector at a specified wavelength.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical method validation using a deuterated internal standard, emphasizing the key stages where accuracy and precision are critically assessed.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Clinical Trial Sample (Plasma) Spike_IS Spike with this compound Sample->Spike_IS Addition of IS Extraction Protein Precipitation / LLE Spike_IS->Extraction Matrix Removal Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Concentration Injection Inject into LC-MS/MS Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Validation Assess Accuracy & Precision Quantification->Validation

Caption: Experimental workflow for bioanalytical sample analysis using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods represents the gold standard for the quantitative analysis of amoxapine and its active metabolite in clinical trial samples. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability, resulting in enhanced accuracy and precision. While methods employing structural analogs or no internal standard exist, they are more susceptible to matrix effects and other sources of error. For regulatory submissions and critical decision-making in drug development, the adoption of a deuterated internal standard like this compound is strongly recommended to ensure the generation of reliable and robust pharmacokinetic data.

References

Navigating Bioanalysis: A Guide to Deuterated Internal Standards in a Regulated Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of successful research and regulatory approval. In the realm of bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to ensure the accuracy and reliability of results. Among the choices for internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have become a common tool. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, all within the context of current regulatory expectations.

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis.[1] Their use is recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3] The fundamental principle behind using a SIL-IS is its near-identical physicochemical properties to the analyte of interest, which allows it to compensate for variability throughout the analytical process, from sample preparation to detection.[4][5]

Comparison of Internal Standard Performance

While deuterated internal standards are frequently used, it is crucial to understand their performance characteristics in comparison to other options, such as carbon-13 (¹³C)-labeled internal standards and structural analogs.

Key Performance Parameters: Deuterated vs. ¹³C-Labeled Internal Standards
ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Considerations & Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[6]Generally co-elutes perfectly with the analyte.The chromatographic shift with deuterated standards can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, potentially compromising accuracy.[6][7] Perfect co-elution, as seen with ¹³C-IS, provides more reliable compensation for these matrix effects.[2]
Isotopic Stability Deuterium labels can be susceptible to back-exchange with hydrogen, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[7][8]¹³C labels are metabolically and chemically stable and not prone to exchange.[8]The stability of the isotopic label is critical for maintaining the integrity of the quantitative data throughout the sample's lifecycle.
Accuracy & Precision Can sometimes lead to inaccuracies due to imperfect retention time matching. One study noted a potential for up to 40% error in certain instances.[7]Generally demonstrates improved accuracy and precision due to superior co-elution and stability.In a comparative study, the mean bias for a deuterated IS was 96.8% with a standard deviation of 8.6%, while the ¹³C-IS showed a mean bias of 100.3% with a standard deviation of 7.6%.
Cost & Availability Generally less expensive and more widely available.[8][9]Often more expensive and may have longer synthesis lead times.[8][10]Practical considerations of cost and availability often influence the choice of internal standard, especially in early drug development.[2]
Stable Isotope-Labeled vs. Structural Analog Internal Standards
FeatureStable Isotope-Labeled IS (Deuterated or ¹³C)Structural Analog ISKey Considerations & Findings
Structural Similarity Nearly identical to the analyte.Similar but not identical chemical structure.SIL-ISs are better at mimicking the analyte's behavior during extraction, chromatography, and ionization.[8][11]
Correction for Matrix Effects Excellent at correcting for matrix effects due to very similar or identical elution profiles.[1]May exhibit different physicochemical properties, leading to less reliable correction for matrix effects.[8]The closer the properties of the IS to the analyte, the more accurately it can compensate for variations in the analytical process.
Regulatory Preference Strongly preferred by regulatory agencies like the FDA and EMA.[5][12]Considered an alternative when a SIL-IS is not available, but its use may require more extensive validation to demonstrate its suitability.[2]The use of a SIL-IS is considered a best practice and can streamline the regulatory review process.[5]

Experimental Protocols

To ensure robust and reliable bioanalytical data, the following experimental protocols are recommended when using deuterated internal standards.

Selectivity Assessment

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[13]

Protocol:

  • Obtain a minimum of six different sources of the blank biological matrix (e.g., plasma, urine).

  • Analyze one set of blank samples to assess for any interfering peaks at the retention times of the analyte and the internal standard.

  • Analyze a second set of blank samples spiked only with the deuterated internal standard.

  • Analyze a third set of blank samples spiked with the analyte at the lower limit of quantification (LLOQ) and the deuterated internal standard at its working concentration.[13]

Accuracy and Precision Determination

Objective: To assess the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the mean concentration, accuracy (as % bias), and precision (as % coefficient of variation, CV) for each QC level.[13]

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and internal standard.

    • Set C: Blank matrix spiked with the analyte and internal standard, then extracted.

  • The matrix effect is evaluated by comparing the peak responses of the analyte and internal standard in the presence and absence of the matrix.

Decision-Making and Workflow Diagrams

The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagrams illustrate the decision-making process and a typical experimental workflow.

A decision tree for selecting an appropriate internal standard.

G sample_collection 1. Sample Collection (e.g., Plasma, Urine) is_addition 2. Addition of Deuterated Internal Standard sample_collection->is_addition sample_prep 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) is_addition->sample_prep lc_ms_analysis 4. LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing 5. Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification 6. Quantification (Concentration Determination) data_processing->quantification

A typical bioanalytical workflow using a deuterated internal standard.

References

Comparative analysis of different LC-MS/MS platforms for amoxapine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to LC-MS/MS Platforms for Amoxapine (B1665473) Quantification

The quantification of amoxapine, a tetracyclic antidepressant, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, selectivity, and accuracy. This guide provides a comparative analysis of different LC-MS/MS platforms from leading manufacturers—Thermo Fisher Scientific, Agilent Technologies, Waters Corporation, and SCIEX—for the quantification of amoxapine.

Experimental Workflow

A general experimental workflow for the LC-MS/MS quantification of amoxapine from biological samples is depicted below. The process typically involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.

Amoxapine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile (B52724), Methanol) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Sample->SPE Internal_Standard Internal_Standard Internal_Standard->Protein_Precipitation Internal_Standard->SPE Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation SPE->Evaporation LC_Separation LC Separation (Reversed-Phase Chromatography) Evaporation->LC_Separation Injection MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Elution Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

General workflow for amoxapine quantification.

Comparative Performance of LC-MS/MS Platforms

The following tables summarize the quantitative performance of different LC-MS/MS platforms for the analysis of amoxapine and related compounds. It is important to note that the data presented here are compiled from various sources and application notes, and the experimental conditions may vary. Therefore, this should be considered an indirect comparison.

Thermo Fisher Scientific
InstrumentAnalyteMatrixLLOQLinearity (r²)Precision (%CV)Accuracy (%)
TSQ Quantis PlusAmoxapineUrine0.2 ng/mL>0.99<15%85-115%
Q Exactive FocusAmoxapineUrine10 ng/mL (LOQ)Not Specified<15%85-115%
Agilent Technologies
InstrumentAnalyteMatrixLLOQLinearity (r²)Precision (%CV)Accuracy (%)
6460/6490 Triple QuadSertraline (SSRI)Serum5 ng/mL>0.995<15%85-115%
6470 Triple QuadVarious DrugsUrine1 ng/mL>0.99<15%85-115%
Waters Corporation
InstrumentAnalyteMatrixLLOQLinearity (r²)Precision (%CV)Accuracy (%)
Xevo TQ-XSMidazolam/ImipraminePlasma0.2 pg/mL>0.99<15%85-115%
Xevo TQ AbsoluteSteroid HormonesSerum3.3-20.8 pg/mL>0.99<6.8%89.4-110.6%
SCIEX
InstrumentAnalyteMatrixLLOQLinearity (r²)Precision (%CV)Accuracy (%)
QTRAP 4500Forensic PanelUrine~1-10 ng/mL>0.99<15%85-115%
Triple Quad 5500AmoxapineHuman Plasma0.050 ng/mL>0.99<15%86.4-109.3%

Experimental Protocols

Detailed methodologies for amoxapine quantification on different platforms are outlined below. These protocols are based on published application notes and scientific literature.

Thermo Fisher Scientific TSQ Quantis Plus Method
  • Sample Preparation (Urine):

    • To 100 µL of urine, add an internal standard.

    • Perform a simple "dilute-and-shoot" by adding 900 µL of the initial mobile phase.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient is employed over a total run time of approximately 15.5 minutes.

    • Flow Rate: 0.5 mL/min

  • Mass Spectrometry (TSQ Quantis Plus):

    • Ionization Mode: Heated Electrospray Ionization (HESI), Positive

    • Scan Type: Selected Reaction Monitoring (SRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for amoxapine and its internal standard are monitored. For amoxapine, a common transition is m/z 314.1 → 271.1.

Agilent 6470 Triple Quadrupole LC/MS Method
  • Sample Preparation (Serum):

    • To 100 µL of serum, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • The supernatant is diluted with water before injection.

  • Liquid Chromatography:

    • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A fast gradient is used with a total run time of less than 5 minutes.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry (6470 Triple Quad):

    • Ionization Mode: Agilent Jet Stream (AJS) ESI, Positive

    • Scan Type: Dynamic Multiple Reaction Monitoring (dMRM)

    • MRM Transitions: Optimized transitions for amoxapine are used for quantification and qualification.

Waters Xevo TQ-XS Method
  • Sample Preparation (Plasma):

    • A simple protein precipitation is performed by adding three parts of cold acetonitrile with an internal standard to one part of plasma.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant is injected directly or after dilution.

  • Liquid Chromatography (ACQUITY UPLC I-Class):

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A rapid ballistic gradient is used to ensure fast analysis times.

    • Flow Rate: 0.6 mL/min

  • Mass Spectrometry (Xevo TQ-XS):

    • Ionization Mode: ESI, Positive

    • Scan Type: MRM

    • MRM Transitions: Specific transitions for amoxapine and the internal standard are monitored with optimized cone voltage and collision energy.

SCIEX QTRAP 4500 Method
  • Sample Preparation (Human Plasma):

    • Solid-phase extraction (SPE) is often employed for cleaner samples. A mixed-mode cation exchange cartridge can be used.

    • The plasma sample is first diluted and acidified before loading onto the SPE cartridge.

    • The cartridge is washed with an acidic buffer and then with an organic solvent.

    • The analyte is eluted with a basic organic solvent mixture.

    • The eluate is evaporated to dryness and reconstituted in the initial mobile phase.[1]

  • Liquid Chromatography (ExionLC™ AC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3 µm)

    • Mobile Phase A: Ammonium formate (B1220265) buffer in water

    • Mobile Phase B: Formic acid in methanol

    • Gradient: A gradient elution is used to separate amoxapine from other matrix components.

    • Flow Rate: 0.7 mL/min

  • Mass Spectrometry (QTRAP 4500):

    • Ionization Mode: Turbo V™ ion source with ESI, Positive

    • Scan Type: Scheduled MRM™ (sMRM)

    • MRM Transitions: The method monitors for two specific transitions for amoxapine to ensure confident identification and quantification.[2] A validated method for amoxapine in human plasma showed a dynamic range of 0.0500–50.0 ng/ml.[1]

Conclusion

All the discussed LC-MS/MS platforms from Thermo Fisher Scientific, Agilent Technologies, Waters, and SCIEX demonstrate excellent capabilities for the sensitive and accurate quantification of amoxapine in various biological matrices.

  • Thermo Fisher Scientific's TSQ Quantis Plus offers very low detection limits, making it suitable for applications requiring high sensitivity.

  • Agilent Technologies' triple quadrupole systems are known for their robustness and reliability, providing consistent performance in high-throughput environments.

  • Waters Corporation's Xevo TQ series, particularly the TQ-XS and the newer TQ Absolute, push the boundaries of sensitivity, enabling the detection of analytes at picogram-per-milliliter levels.[3][4]

  • SCIEX's QTRAP systems provide a unique combination of quantitative and qualitative capabilities, with the Scheduled MRM™ algorithm allowing for the analysis of a large number of analytes in a single run without compromising data quality.[2]

The choice of a specific platform will depend on the specific requirements of the laboratory, including the desired level of sensitivity, sample throughput, and the need for qualitative information in addition to quantitative data. It is recommended to perform a thorough evaluation of each platform with the specific application and matrix of interest to make an informed decision.

References

Assessing the Cross-Reactivity of Amoxapine and its Metabolites in Tricyclic Antidepressant Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of amoxapine (B1665473) and its primary metabolites, 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine (B25571), in commercially available immunoassays for tricyclic antidepressants (TCAs). Due to a notable lack of specific quantitative data in publicly available literature and product documentation, this guide also furnishes a detailed, generalized experimental protocol to enable researchers to conduct their own cross-reactivity assessments.

Introduction

Amoxapine, a dibenzoxazepine (B10770217) antidepressant, is structurally related to loxapine (B1675254) and possesses a distinct pharmacological profile. Following administration, amoxapine is metabolized in the liver to form two major active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. The structural similarities between amoxapine, its metabolites, and other tricyclic antidepressants raise concerns about potential cross-reactivity in screening immunoassays. This cross-reactivity can lead to false-positive results in clinical and forensic toxicology, impacting patient care and data integrity in research settings. Understanding the extent of this cross-reactivity is crucial for the accurate interpretation of immunoassay results.

Amoxapine Metabolism

Amoxapine undergoes hydroxylation to form its principal metabolites. The metabolic pathway is illustrated below.

Amoxapine Metabolic Pathway Amoxapine Amoxapine Metabolite1 8-Hydroxyamoxapine Amoxapine->Metabolite1 Hydroxylation Metabolite2 7-Hydroxyamoxapine Amoxapine->Metabolite2 Hydroxylation

Amoxapine Metabolic Pathway

Cross-Reactivity Data: A Comparative Overview

A comprehensive review of scientific literature and commercially available immunoassay package inserts reveals a significant gap in specific cross-reactivity data for amoxapine and its metabolites. While many manufacturers provide extensive cross-reactivity data for a wide range of TCAs and other structurally related compounds, amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine are frequently omitted from these lists.

One study investigating the challenges of routine immunoassay-based drug screening reported that amoxapine showed "No effect" on the Emit® tox™ serum tricyclic antidepressants assay. However, this represents a single data point for one specific assay and does not provide a comprehensive picture across different platforms.

Table 1: Summary of Publicly Available Cross-Reactivity Data for Amoxapine and its Metabolites in TCA Immunoassays

Immunoassay PlatformAmoxapine Cross-Reactivity8-Hydroxyamoxapine Cross-Reactivity7-Hydroxyamoxapine Cross-ReactivitySource
Emit® tox™ Serum TCA AssayNo effectNot ReportedNot Reported[Scientific Study]
DRI Tricyclics Serum Tox AssayNot ReportedNot ReportedNot Reported[Product Information][1][2][3][4][5]
Abbott TDx TCA AssayNot ReportedNot ReportedNot Reported[Product Information]
CEDIA Tricyclic Antidepressants AssayNot ReportedNot ReportedNot Reported[Product Information]

Note: "Not Reported" indicates that the manufacturer's product information or relevant scientific literature reviewed did not provide specific data on the cross-reactivity of the compound with the assay.

The lack of available data underscores the importance for individual laboratories to perform their own validation studies if amoxapine ingestion is a possibility in their patient or study population.

Experimental Protocol for Assessing Cross-Reactivity

For researchers needing to determine the cross-reactivity of amoxapine and its metabolites in their specific immunoassay system, the following generalized protocol for a competitive immunoassay can be adapted.

Objective: To determine the percent cross-reactivity of amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine in a specific tricyclic antidepressant immunoassay.

Principle: In a competitive immunoassay, unlabeled drug in a sample competes with a fixed amount of enzyme-labeled drug for a limited number of antibody binding sites. The enzyme activity is inversely proportional to the concentration of unlabeled drug in the sample. By comparing the concentration of the test compound (e.g., amoxapine) that produces a response equivalent to the assay's cutoff calibrator (typically nortriptyline (B1679971) or desipramine) to the concentration of the calibrator itself, the percent cross-reactivity can be calculated.

Materials:

  • Tricyclic Antidepressant Immunoassay Kit (e.g., EMIT, FPIA, CEDIA)

  • Spectrophotometer or appropriate analyzer for the chosen immunoassay

  • Certified drug-free human urine or serum

  • Amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine analytical standards

  • Assay calibrators and controls

  • Precision pipettes and sterile consumables

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine in a suitable solvent (e.g., methanol, ethanol, or as recommended by the standard supplier).

  • Preparation of Spiked Samples:

    • Create a series of dilutions of each test compound (amoxapine and its metabolites) in certified drug-free urine or serum.

    • The concentration range should be broad enough to encompass the assay's cutoff concentration and extend to concentrations that are likely to produce a positive result. A suggested starting range is from 10 ng/mL to 10,000 ng/mL.

  • Assay Performance:

    • Follow the manufacturer's instructions for the specific TCA immunoassay being used.

    • Run the assay calibrators and controls to ensure the assay is performing within specifications.

    • Analyze the prepared series of spiked samples for each test compound.

    • Record the instrument response for each concentration.

  • Data Analysis and Calculation of Percent Cross-Reactivity:

    • For each test compound, determine the concentration that produces a response equal to the assay's cutoff calibrator. This is the concentration at which the test compound would screen positive.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Cutoff Calibrator / Concentration of Test Compound that gives a Cutoff Response) x 100

Workflow for Cross-Reactivity Assessment:

Cross-Reactivity Testing Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Stock Solutions (Amoxapine & Metabolites) B Prepare Serial Dilutions in Drug-Free Matrix A->B D Analyze Spiked Samples B->D C Run Assay Calibrators & Controls C->D E Determine Concentration at Cutoff Response F Calculate % Cross-Reactivity E->F

Cross-Reactivity Testing Workflow

Conclusion and Recommendations

The potential for cross-reactivity of amoxapine and its metabolites in TCA immunoassays is a critical consideration for clinical and research laboratories. However, there is a significant lack of specific quantitative data from manufacturers and in the scientific literature. This guide highlights this data gap and provides a framework for laboratories to conduct their own validation studies.

It is strongly recommended that:

  • Laboratories validate their TCA immunoassays for potential cross-reactivity with amoxapine and its metabolites if these compounds are relevant to their testing population.

  • Results from TCA immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), especially in cases where amoxapine use is suspected.

  • Clinicians and researchers should be aware of the potential for false-positive TCA results in patients taking amoxapine and interpret screening results with caution.

Further research and data sharing from immunoassay manufacturers are needed to provide a more complete understanding of the cross-reactivity profiles of amoxapine and its metabolites.

References

Justification for the Selection of 8-Hydroxy Amoxapine-d8 as an Internal Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The selection of an appropriate internal standard (IS) is a critical determinant of data quality and reliability in quantitative bioanalytical methods, particularly for regulatory submissions. This guide provides a comprehensive justification for the selection of 8-Hydroxy Amoxapine-d8, a stable isotope-labeled (SIL) internal standard, over non-deuterated alternatives for the quantification of amoxapine (B1665473) and its major active metabolite, 8-hydroxyamoxapine (B25638). The superior performance of this compound in mitigating analytical variability is supported by established principles of bioanalysis and is essential for robust and reproducible results.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard is a compound of known concentration added to all samples, including calibrators and quality controls. Its primary function is to compensate for variations that can occur during sample preparation and analysis, such as:

  • Matrix Effects: Co-eluting endogenous components in biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Extraction Recovery: Inconsistent recovery of the analyte during sample preparation steps.

  • Injection Volume Variability: Minor differences in the volume of sample injected into the analytical instrument.

  • Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.

An ideal internal standard should closely mimic the physicochemical properties and analytical behavior of the analyte to ensure it is equally affected by these sources of variability.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis. Their chemical structure is nearly identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical nature provides significant advantages over non-deuterated alternatives, which are typically structural analogs.

Performance Parameter This compound (Deuterated IS) Non-Deuterated Alternatives (e.g., 8-Methoxyloxapine, Trimipramine)
Chemical & Physical Properties Virtually identical to 8-hydroxyamoxapine.Similar, but not identical, to amoxapine/8-hydroxyamoxapine.
Chromatographic Retention Time Co-elutes with 8-hydroxyamoxapine.Elutes at a different retention time.
Extraction Recovery Identical to 8-hydroxyamoxapine.May differ from amoxapine/8-hydroxyamoxapine.
Ionization Efficiency (MS) Nearly identical to 8-hydroxyamoxapine.Can differ significantly from amoxapine/8-hydroxyamoxapine.
Compensation for Matrix Effects Excellent. Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects, leading to accurate correction.Variable and often incomplete. Different retention times mean the IS and analyte may experience different matrix effects.
Accuracy & Precision High. Minimizes variability, leading to more accurate and precise results.Lower. Incomplete correction for variability can lead to greater inaccuracy and imprecision.
Regulatory Acceptance Preferred by regulatory agencies such as the EMA and FDA for bioanalytical method validation.May require more extensive validation to demonstrate adequate performance.

Experimental Protocols

Objective:

To compare the performance of this compound and a non-deuterated internal standard (e.g., 8-methoxyloxapine) in the quantification of amoxapine and 8-hydroxyamoxapine in human plasma by LC-MS/MS, with a focus on evaluating matrix effects, accuracy, and precision.

Materials:
  • Amoxapine reference standard

  • 8-Hydroxyamoxapine reference standard

  • This compound internal standard

  • 8-Methoxyloxapine (or other suitable non-deuterated IS)

  • Control human plasma (from at least 6 different sources)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

Sample Preparation (Protein Precipitation):
  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution (either this compound or the non-deuterated IS).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative):
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Amoxapine: [M+H]+ → fragment ion

    • 8-Hydroxyamoxapine: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • Non-deuterated IS: [M+H]+ → fragment ion

Validation Experiments:

The method would be validated according to regulatory guidelines (e.g., EMA, FDA) for:

  • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analytes and IS.

  • Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analytes in post-extraction spiked plasma from different sources to the response in a neat solution. This would be performed for both internal standards to demonstrate the superior correction of this compound.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day accuracy and precision.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Calibration Curve: Establish the range of reliable quantification.

  • Stability: Assess the stability of the analytes in plasma under various storage conditions.

Mandatory Visualizations

Amoxapine_Metabolism Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP450) Amoxapine->Metabolism Hydroxy_Amoxapine_8 8-Hydroxyamoxapine (Major Active Metabolite) Metabolism->Hydroxy_Amoxapine_8 Major Pathway Hydroxy_Amoxapine_7 7-Hydroxyamoxapine (Minor Metabolite) Metabolism->Hydroxy_Amoxapine_7 Minor Pathway

Caption: Metabolic pathway of Amoxapine.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Data_Acquisition Data Acquisition (MRM) Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Calculate Analyte/IS Ratio Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for Amoxapine quantification.

Conclusion

The selection of this compound as an internal standard is strongly justified for the quantitative analysis of amoxapine and its major metabolite, 8-hydroxyamoxapine, in biological matrices. Its near-identical physicochemical properties to the analyte ensure superior compensation for analytical variability, particularly matrix effects, when compared to non-deuterated alternatives. This leads to enhanced accuracy, precision, and overall data reliability, which are paramount for researchers, scientists, and drug development professionals, especially in regulated environments. While the initial cost of a deuterated internal standard may be higher, the investment is offset by the increased robustness of the analytical method, reduced need for extensive troubleshooting, and greater confidence in the generated data.

A Comparative Guide to Bioanalytical Methods for the Simultaneous Analysis of Amoxapine and Loxapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the simultaneous quantification of amoxapine (B1665473) and its parent drug, loxapine (B1675254), in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document presents a side-by-side analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies, offering supporting experimental data to inform your selection process.

Method Comparison

The simultaneous analysis of amoxapine and loxapine, along with their metabolites, has been successfully achieved using various bioanalytical techniques. The primary methods employed are HPLC-UV and LC-MS/MS, each offering distinct advantages in terms of sensitivity, selectivity, and complexity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and cost-effective technique. It is suitable for routine analysis where high sensitivity is not the primary requirement. The method typically involves a straightforward extraction procedure followed by chromatographic separation and UV detection.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, making it the gold standard for bioanalytical studies requiring low detection limits.[1][2][3] This technique is particularly advantageous for analyzing complex biological matrices and for studies involving low dosage formulations. The use of selected reaction monitoring (SRM) enhances the specificity of the analysis.[1]

The following tables summarize the key performance parameters of published methods for the simultaneous analysis of amoxapine and loxapine.

Quantitative Data Summary

Table 1: Comparison of HPLC-UV Methods

ParameterMethod 1Method 2
Principle Reversed-phase HPLC-UVReversed-phase HPLC-UV
Matrix PlasmaPlasma
Linearity Range 10 - 250 µg/L[4]Not explicitly stated
Lower Limit of Quantification (LLOQ) 3.5 - 6.3 µg/L[4]Not explicitly stated
Accuracy (% Bias) Not explicitly statedNot explicitly stated
Precision (% RSD) Within-day: 2.7 - 6.5%[4] Between-day: 0.9 - 20.2%[4]Not explicitly stated
Recovery 40.7 - 58.6%[4]Not explicitly stated
Internal Standard Clozapine[4]Not explicitly stated

Table 2: Comparison of LC-MS/MS Methods

ParameterMethod 1Method 2
Principle Reversed-phase LC-MS/MSReversed-phase LC-MS/MS
Matrix Human PlasmaHuman Plasma
Linearity Range 0.0500 - 50.0 ng/mL[1][5]Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.0500 ng/mL[1]1 ng/mL for loxapine and amoxapine[2]
Accuracy (% of Nominal) 86.4 - 109.3%[1]±13%[5]
Precision (% RSD) Between-run: 0.0 - 13.8%[1]Intra-assay: <15%[5] Inter-assay: <10%[5]
Recovery > 80%[1]Not explicitly stated
Internal Standard Not explicitly statedNot explicitly stated

Experimental Protocols

HPLC-UV Method

Sample Preparation (Liquid-Liquid Extraction) [4]

  • To a plasma sample, add an internal standard (e.g., clozapine).

  • Perform a co-extraction using a water-miscible solvent (e.g., acetonitrile) and a non-water-miscible solvent (e.g., toluene).[4]

  • Vortex the mixture and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions [4][6]

  • Column: 5-µm Spherisorb C6[6] or 5-µm CN 25-cm column[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.5 N acetic acid with 0.05% hexylamine, or 5 mM phosphate (B84403) buffer with 14 mM orthophosphoric acid and 105 µM nonylamine).[4][6] The typical ratio is around 30:70 (v/v) of acetonitrile to buffer.[4]

  • Flow Rate: Not explicitly stated.

  • Detection: UV spectrophotometry at 310 nm.[4]

LC-MS/MS Method

Sample Preparation (Solid-Phase Extraction - SPE) [1][5]

  • Condition a cation-exchange solid-phase extraction (SPE) cartridge.[5]

  • Load the plasma sample (e.g., 100 µL) onto the SPE cartridge.[1]

  • Wash the cartridge to remove interferences.

  • Elute the analytes of interest.

  • Evaporate the eluate and reconstitute in the mobile phase for injection. For some metabolites like loxapine N-oxide, an organic precipitation method might be used.[5]

Chromatographic and Mass Spectrometric Conditions [1]

  • Chromatography: Reversed-phase LC.

  • Mass Spectrometry: Tandem mass spectrometer with a turbo-ionspray interface.[1]

  • Ionization Mode: Positive ionization.[1]

  • Detection: Selected Reaction Monitoring (SRM).[1]

Workflow and Process Visualization

The following diagram illustrates the general workflow of a bioanalytical method validation process, from initial method development to its application in sample analysis.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (LLE, SPE, PPT) MD1->MD2 MD3 Chromatographic Separation MD2->MD3 MD4 Mass Spec Detection Tuning MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Sample Receipt & Processing MV5->SA1 Apply Validated Method SA2 Analysis of Batches (QCs and Unknowns) SA1->SA2 SA3 Data Processing & Review SA2->SA3 SA4 Report Generation SA3->SA4

Caption: Bioanalytical Method Validation Workflow.

References

Safety Operating Guide

Personal protective equipment for handling 8-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 8-Hydroxy Amoxapine-d8

For researchers, scientists, and drug development professionals, the safe handling of this compound, a deuterated metabolite of the tetracyclic antidepressant Amoxapine, is paramount. This document provides immediate and essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

For Research Use Only : this compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.[1][2]

Hazard Identification and Classification

Based on the GHS classification for 8-Hydroxyamoxapine, the substance is considered hazardous.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[3]

Amoxapine, the parent drug, is also classified as an irritant and can cause developmental toxicity.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Body Disposable, Low-Permeability GownA solid-front, long-sleeved gown with tight-fitting cuffs is required to prevent skin contact.
Eyes Chemical Safety GogglesGoggles are mandatory to protect against splashes and aerosols. Standard safety glasses are insufficient.
Face Face Shield (in addition to goggles)Use a face shield when there is a significant risk of splashes, such as during solution preparation or spill cleanup.
Respiratory N95 Respirator or higherAn N95 respirator should be worn when handling the powder form of the compound to prevent inhalation. For larger spills or aerosol-generating procedures, a chemical cartridge respirator may be necessary.
Engineering Controls

All work with this compound, especially handling of the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Handling and Storage
  • Handling: Avoid creating dust when working with the solid form. Use only in a well-ventilated area. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

The following table outlines immediate actions to be taken in case of exposure.

Exposure Route First Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Spill and Disposal Plan

Spill Cleanup:

  • Evacuate the area and ensure proper ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, gently cover with an absorbent material (e.g., vermiculite, sand) and collect into a sealed container for disposal.

  • Avoid generating dust.

  • Clean the spill area with a suitable detergent and water.

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste. The preferred method of disposal for psychoactive substances is incineration by a licensed waste disposal company.[7] All disposal activities must comply with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound prep Preparation - Don appropriate PPE - Prepare fume hood weigh Weighing - Handle solid compound in fume hood - Use anti-static weigh paper prep->weigh Proceed to handling dissolve Dissolution - Add solvent to solid in fume hood - Vortex or sonicate to dissolve weigh->dissolve Transfer solid experiment Experimental Use - Conduct experiment in designated area - Maintain containment dissolve->experiment Use solution cleanup Post-Experiment Cleanup - Decontaminate surfaces - Remove PPE correctly experiment->cleanup Complete experiment disposal Waste Disposal - Segregate waste (solid, liquid, sharps) - Dispose according to regulations cleanup->disposal Segregate waste

Caption: Standard laboratory workflow for handling this compound.

Logical Relationship of Safety Protocols

This diagram shows the hierarchical relationship of safety measures for handling this compound.

cluster_0 Hazard Mitigation Hierarchy elimination Elimination/Substitution (Not Feasible for this Compound) engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) engineering->admin Most Effective ppe Personal Protective Equipment (PPE) (Gloves, Gown, Goggles) admin->ppe Least Effective

Caption: Hierarchy of controls for safe handling of hazardous chemicals.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.